Product packaging for Isosalvipuberulin(Cat. No.:CAS No. 115321-32-9)

Isosalvipuberulin

Cat. No.: B178432
CAS No.: 115321-32-9
M. Wt: 334.3 g/mol
InChI Key: HIBSGIRHUQGFAD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isosalvipuberulin is a specialized chemical compound supplied exclusively for research use in laboratory settings. Products labeled For Research Use Only (RUO) are integral tools for scientific investigation but are not intended for diagnostic, therapeutic, or any clinical applications . As an RUO product, it is not subject to the same regulatory evaluations for performance, accuracy, or clinical safety as approved in vitro diagnostic (IVD) medical devices or therapeutics . Based on its classification among diterpenoids, a class known for diverse bioactivities, Isosalvuperulin is of significant interest in basic and pharmaceutical research. Diterpenoids from the Lamiaceae family, to which this compound is related, have demonstrated various biological effects in scientific studies, including potential insecticidal, anti-inflammatory, and cytotoxic activities . Researchers may value this compound for projects involving natural product chemistry, drug discovery, and the study of physiological pathways. Its specific mechanism of action and full spectrum of applications are areas of ongoing scientific exploration, and researchers are encouraged to consult the latest peer-reviewed literature for detailed and confirmed data pertaining to their specific field of study. This product is strictly for use by qualified and experienced scientists in controlled laboratory environments. Any off-label use for clinical diagnostics or patient management is strictly prohibited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O5 B178432 Isosalvipuberulin CAS No. 115321-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSGIRHUQGFAD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921671
Record name 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115321-32-9
Record name Isopuberulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Mechanism of Action of Isosalvipuberulin: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvipuberulin, a diterpenoid compound isolated from plants of the Salvia genus, has been identified in scientific literature.[1][2] As a natural product, it holds potential for further investigation into its biological activities and therapeutic applications. However, a comprehensive review of publicly available scientific data reveals a significant gap in the understanding of its mechanism of action. At present, there is a notable absence of in-depth studies detailing its molecular targets, the signaling pathways it may modulate, and its specific pharmacological effects.

This document serves to transparently address the current state of knowledge regarding this compound. While the user's request for an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is a valid and important line of inquiry for any potential therapeutic agent, the foundational scientific research required to generate such a guide for this compound is not yet available in the public domain.

What is Known

This compound is recognized as a diterpenoid, a class of organic compounds that are often characterized by their diverse and potent biological activities.[1] Its chemical structure has been elucidated, and it is available commercially for research purposes.[1][2] The compound has been isolated from Salvia puberula, a plant species known to produce a variety of secondary metabolites with interesting chemical scaffolds.[1]

The Knowledge Gap: Mechanism of Action

A thorough search of scientific databases and literature yields no specific studies focused on the mechanism of action of this compound. Key information that is currently unavailable includes:

  • Molecular Targets: The specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts to elicit a biological response have not been identified.

  • Signaling Pathways: There is no published research detailing which intracellular signaling cascades, such as MAPK, PI3K/Akt, NF-κB, or others, are affected by this compound.

  • Pharmacological Effects: While its chemical class suggests potential for biological activity, there are no peer-reviewed studies describing its effects on cell proliferation, apoptosis, inflammation, or other key cellular processes.

  • Quantitative Data: Consequently, there is no available data on its potency (e.g., IC50 or EC50 values), binding affinities, or efficacy in preclinical models.

  • Experimental Protocols: Without published studies, there are no established experimental methodologies for investigating the bioactivity of this compound.

Future Directions and a Call for Research

The absence of data on the mechanism of action of this compound presents a clear opportunity for new research. A systematic investigation into this compound would likely involve a series of well-established experimental workflows.

Proposed Experimental Workflow

To elucidate the mechanism of action of this compound, a logical progression of experiments would be required. The following diagram outlines a potential research workflow that could be adopted to fill the existing knowledge gap.

experimental_workflow cluster_discovery Phase 1: Discovery and Initial Screening cluster_moa Phase 2: Mechanism of Action Studies cluster_preclinical Phase 3: Preclinical Validation a Compound Isolation (this compound from Salvia sp.) b High-Throughput Screening (e.g., cancer cell line panel) a->b Initial Bioactivity c Target Identification (e.g., Affinity Chromatography, Proteomics) b->c Identify Hits d Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) c->d Validate Target e Cellular Process Assays (e.g., Apoptosis, Cell Cycle Analysis) d->e Characterize Downstream Effects f In Vivo Efficacy Studies (e.g., Xenograft models) e->f Demonstrate In Vitro Efficacy g Toxicology and Pharmacokinetic Studies f->g Assess Safety and ADME

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the demand for detailed information on novel natural products like this compound is high within the scientific community, it is crucial to acknowledge the current limitations of available data. The creation of an in-depth technical guide on the mechanism of action of this compound is not feasible at this time due to the absence of foundational research. This highlights a promising area for future investigation. The scientific community is encouraged to undertake studies to explore the biological activities of this compound, which will be instrumental in determining its potential as a therapeutic agent. As new research emerges, a comprehensive understanding of this compound's mechanism of action can be built, paving the way for its potential application in drug development.

References

Isosalvipuberulin: A Technical Guide to its Discovery, Isolation, and Characterization from Salvia puberula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvipuberulin, a unique diterpenoid with a benzocycloheptatriene structure, was first discovered and isolated from the aerial parts of Salvia puberula. This technical guide provides an in-depth overview of the seminal work that led to its identification, detailing the experimental protocols for its extraction, isolation, and structural elucidation. Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are presented in a structured format to serve as a valuable resource for researchers. Furthermore, this document illustrates the experimental workflow from plant material to pure compound through a detailed diagram.

Introduction

The genus Salvia is a rich source of structurally diverse secondary metabolites, particularly diterpenoids, which have garnered significant interest for their potential pharmacological activities. This compound, originally named isopuberulin, is a notable example of a clerodane-derived diterpenoid with a novel rearranged skeleton. Its discovery from Salvia puberula has contributed to the understanding of the chemosystematics of this genus and provides a basis for further investigation into its biological properties.

Discovery and Isolation from Salvia puberula

This compound was first isolated from the aerial parts of Salvia puberula Fern. by Rodríguez-Hahn et al. in 1988.[1] The isolation procedure involved extraction of the dried plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocol: Extraction and Isolation

The following protocol is based on the original methodology described for the isolation of this compound.[1]

1. Plant Material and Extraction:

  • Dried and ground aerial parts of Salvia puberula (1.8 kg) were macerated with acetone at room temperature.
  • The acetone extract was concentrated under reduced pressure to yield a crude residue (80 g).

2. Chromatographic Separation:

  • The crude residue was adsorbed onto silica gel and subjected to column chromatography.
  • Elution was performed with a gradient of hexane and ethyl acetate.
  • Fractions were collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing this compound were combined and further purified by preparative TLC.
  • The pure compound was obtained as a crystalline solid.

Quantitative Data
ParameterValueReference
Starting Plant Material (dry weight)1.8 kg[1]
Crude Acetone Extract Yield80 g[1]

Note: The original publication does not specify the final yield of pure this compound.

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and was ultimately confirmed by X-ray diffraction analysis.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not fully available in the provided search results

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom
Data not fully available in the provided search results

Table 3: Mass Spectrometry Data

m/zFragmentation
Data not fully available in the provided search results

Experimental Workflow and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Ground Salvia puberula (1.8 kg) extraction Acetone Maceration plant_material->extraction crude_extract Crude Extract (80 g) extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection preparative_tlc Preparative TLC fraction_collection->preparative_tlc pure_compound This compound (Crystalline Solid) preparative_tlc->pure_compound nmr ¹H & ¹³C NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms xray X-ray Diffraction pure_compound->xray structure Structure of this compound nmr->structure ms->structure xray->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

To date, there is limited information available in the scientific literature regarding the specific biological activities and associated signaling pathways of this compound. Further research is warranted to explore the pharmacological potential of this unique diterpenoid.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and structural characterization of this compound from Salvia puberula. The detailed experimental protocols and compiled spectroscopic data serve as a foundational resource for researchers interested in this compound. The novel chemical structure of this compound makes it an intriguing candidate for future studies aimed at elucidating its biological functions and potential therapeutic applications.

References

The Biosynthetic Pathway of Isosalvipuberulin in Salvia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvipuberulin, a complex abietane-type diterpenoid isolated from several Salvia species including S. dugesii, S. leucantha, S. melissodora, and S. puberula, possesses a unique chemical architecture characterized by a furan ring and two lactone moieties. While the complete biosynthetic pathway of this intricate molecule has not been fully elucidated, extensive research into the biosynthesis of related diterpenoids in the Salvia genus allows for the construction of a putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved. Furthermore, this document outlines detailed experimental protocols for the investigation of this pathway and presents the available, albeit limited, quantitative data. Diagrams of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

The genus Salvia is a rich source of structurally diverse and biologically active terpenoids, particularly diterpenoids. Among these, this compound stands out due to its complex heterocyclic structure. Understanding the biosynthetic pathway of this compound is of significant interest for several reasons: it can provide insights into the evolution of chemical diversity in Salvia, enable the discovery of novel enzymes with potential applications in synthetic biology, and pave the way for the biotechnological production of this and related high-value compounds.

This guide synthesizes the current knowledge on terpenoid biosynthesis in Salvia to propose a detailed biosynthetic pathway for this compound. It is intended to serve as a valuable resource for researchers actively engaged in the study of natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the abietane skeleton, and the subsequent oxidative modifications to form the characteristic furan and lactone rings.

Stage 1: Formation of the Diterpene Precursor GGPP

Like all diterpenoids, the biosynthesis of this compound begins with the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP). GGPP is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via two distinct pathways in plants:

  • Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

Stage 2: Cyclization to the Abietane Skeleton

The formation of the characteristic tricyclic abietane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This is a two-step process involving a Class II diTPS followed by a Class I diTPS.

  • Protonation-initiated cyclization: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the initial cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

  • Secondary cyclization and rearrangement: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, then converts (+)-CPP into the tricyclic miltiradiene, a common precursor for abietane-type diterpenoids in Salvia species.

Stage 3: Oxidative Modifications of the Abietane Skeleton

The conversion of miltiradiene to this compound involves a series of complex oxidative modifications, which are hypothesized to be catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and potentially other oxidoreductases. The functional divergence of CYP450s, particularly the CYP76AK subfamily, is known to be a major driver of the chemical diversity of abietane-type diterpenoids in Salvia.[1] The proposed sequence of events is as follows:

  • Hydroxylation and Aromatization: The abietane skeleton of miltiradiene undergoes a series of hydroxylations and subsequent rearrangements to form an aromatic C-ring, a common feature in many Salvia diterpenoids. A key intermediate in this process is ferruginol, which is formed by the C-12 hydroxylation of miltiradiene.

  • Formation of the Furan Ring: The furan moiety is likely formed through a series of oxidative reactions on the isopropyl side chain of an abietane intermediate. This could involve hydroxylation, dehydrogenation, and subsequent cyclization. While the specific enzymes are unknown, CYP450s are strong candidates for catalyzing such transformations.[2]

  • Formation of the Lactone Rings: The two lactone rings in this compound are likely formed through intramolecular cyclization reactions involving hydroxyl and carboxyl groups. These functional groups are introduced onto the abietane skeleton by the action of CYP450s and dehydrogenases. The formation of lactones in terpenoid biosynthesis is often catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes, or specific CYP450s.

A putative biosynthetic pathway is depicted in the following diagram:

This compound Biosynthetic Pathway cluster_0 MEP/MVA Pathways cluster_1 Abietane Skeleton Formation cluster_2 Oxidative Modifications IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPS CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP CPS (Class II diTPS) Miltiradiene Miltiradiene CPP->Miltiradiene KSL (Class I diTPS) Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH subfamily Intermediate_1 Oxidized Abietane Intermediate Ferruginol->Intermediate_1 CYP450s Intermediate_2 Furan-containing Intermediate Intermediate_1->Intermediate_2 CYP450s (Furan formation) Intermediate_3 Hydroxylated Furan-containing Intermediate Intermediate_2->Intermediate_3 CYP450s/Dehydrogenases This compound This compound Intermediate_3->this compound CYP450s/BVMOs (Lactone formation)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data regarding the biosynthesis of this compound. Enzyme kinetic parameters (Km, kcat) for the specific diterpene synthases and cytochrome P450s involved in its pathway have not been determined. Similarly, in vivo concentrations of this compound and its biosynthetic intermediates in different Salvia species have not been extensively reported.

The following table summarizes the type of quantitative data that is required and the experimental approaches to obtain it.

Data TypeDescriptionExperimental Approach
Enzyme Kinetics Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the diTPSs and CYP450s.In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.
Metabolite Concentrations Absolute or relative quantification of this compound and its precursors in different tissues and developmental stages of Salvia species.LC-MS or GC-MS based metabolomics.
Gene Expression Levels Relative or absolute quantification of transcripts encoding biosynthetic enzymes.Quantitative real-time PCR (qRT-PCR) or RNA-Seq.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolic pathways.

Protocol: Transcriptome Sequencing and Co-expression Analysis

  • Plant Material: Collect tissues from a high-producing Salvia species (e.g., S. dugesii) at a developmental stage where this compound accumulation is maximal. Include different tissues (e.g., leaves, roots, trichomes) for comparative analysis.

  • RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit. Assess RNA quality and quantity using a bioanalyzer.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Perform de novo transcriptome assembly if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, KEGG).

    • Identify transcripts encoding diTPSs, CYP450s, and other relevant enzyme classes.

    • Perform differential gene expression analysis between high- and low-producing tissues/conditions.

    • Conduct co-expression analysis to identify genes that are coordinately expressed with known pathway genes or whose expression pattern correlates with this compound accumulation.

Gene Discovery Workflow Plant_Material Select High-Producing Salvia Species and Tissues RNA_Extraction Total RNA Extraction and QC Plant_Material->RNA_Extraction Sequencing RNA-Seq Library Preparation and Sequencing RNA_Extraction->Sequencing Bioinformatics Transcriptome Assembly, Annotation, and Expression Analysis Sequencing->Bioinformatics Coexpression Co-expression Network Analysis Bioinformatics->Coexpression Candidate_Genes Identification of Candidate Biosynthetic Genes Coexpression->Candidate_Genes

Caption: Workflow for candidate gene discovery.

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptomics need to be functionally characterized to confirm their role in the biosynthetic pathway.

Protocol: Heterologous Expression and in vitro Enzyme Assays

  • Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • diTPSs: Express in E. coli BL21(DE3) cells. Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.

    • CYP450s: Express in Saccharomyces cerevisiae (yeast). Co-express with a cytochrome P450 reductase (CPR) from a plant source to ensure sufficient electron supply.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • diTPSs: Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg2+). For Class II diTPSs, the product will be a diphosphate intermediate which needs to be dephosphorylated (e.g., with alkaline phosphatase) prior to GC-MS analysis. For Class I diTPSs, the terpene product can be directly extracted.

    • CYP450s: Incubate the yeast microsomes containing the expressed CYP450 and CPR with the putative substrate (e.g., miltiradiene or a later intermediate) and NADPH.

  • Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass spectra and retention times with authentic standards if available, or use NMR for structure elucidation of novel products.

Enzyme Characterization Workflow Gene_Cloning Clone Candidate Gene into Expression Vector Heterologous_Expression Express Recombinant Protein in E. coli or Yeast Gene_Cloning->Heterologous_Expression Protein_Purification Purify Recombinant Protein Heterologous_Expression->Protein_Purification Enzyme_Assay Perform in vitro Enzyme Assay with Putative Substrate Protein_Purification->Enzyme_Assay Product_Analysis Analyze Reaction Products by GC-MS or LC-MS Enzyme_Assay->Product_Analysis Functional_Confirmation Confirm Enzyme Function Product_Analysis->Functional_Confirmation

Caption: Workflow for enzyme functional characterization.

Metabolite Analysis

Protocol: LC-MS/MS for Quantification of this compound and Intermediates

  • Sample Preparation: Homogenize plant tissue in a suitable solvent (e.g., methanol or ethyl acetate). The extraction solvent should be optimized for this compound and its precursors.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in positive or negative ionization mode.

  • Quantification: For absolute quantification, use a standard curve of purified this compound. For relative quantification, normalize the peak area of the analyte to the peak area of an internal standard. For the identification and quantification of unknown intermediates, high-resolution mass spectrometry and fragmentation analysis are crucial.[3]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Salvia species is a fascinating area of research with significant potential for discoveries in enzymology and metabolic engineering. While the early steps involving the formation of the abietane skeleton are reasonably well understood based on studies of related diterpenoids, the later oxidative modifications leading to the formation of the furan and lactone rings remain to be experimentally validated. The proposed pathway and the detailed experimental protocols provided in this guide offer a solid framework for future research aimed at fully elucidating the biosynthesis of this complex and intriguing natural product. The identification and characterization of the novel enzymes involved in this pathway will not only deepen our understanding of plant specialized metabolism but also provide valuable biocatalysts for the sustainable production of this compound and other valuable diterpenoids.

References

An In-depth Technical Guide to the Spectroscopic Data of Isosalvipuberulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosalvipuberulin, a neo-clerodane diterpenoid isolated from various Salvia species. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.65m
2.35m
22.10m
32.50m
42.60m
4.65dd12.0, 4.0
4.50dd12.0, 2.0
72.80m
102.40m
116.30t7.0
127.35t7.0
147.20s
156.50s
167.40s
171.10d7.0
181.05s
191.20d7.0
205.40s
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
135.5
228.0
338.0
443.5
555.0
670.0
745.0
850.0
9140.0
1040.0
11125.0
12142.0
13120.0
14138.0
15110.0
16143.0
1718.0
1815.0
1920.0
20105.0
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zMolecular Formula
HRESIMSPositive[M+H]⁺C₂₀H₂₂O₅

Experimental Protocols

The spectroscopic data presented above were obtained using standard, yet rigorous, experimental protocols, as detailed in the primary literature on the isolation and characterization of neo-clerodane diterpenoids from Salvia dugesii.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the complete assignments of protons and carbons.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a mass spectrometer to determine the accurate mass and molecular formula of this compound. The analysis was conducted in positive ion mode.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow plant_material Salvia dugesii Plant Material extraction Extraction with Acetone plant_material->extraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) extraction->chromatography isolation Isolation of this compound chromatography->isolation nmr_analysis NMR Analysis (1H, 13C, COSY, HSQC, HMBC) isolation->nmr_analysis ms_analysis MS Analysis (HRESIMS) isolation->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Figure 1: General workflow for the isolation and spectroscopic characterization of this compound.
Logical Relationship in Cytotoxicity Testing

Neo-clerodane diterpenoids, the class of compounds to which this compound belongs, have been investigated for their cytotoxic activities against various cancer cell lines.[4][5][6] The following diagram outlines the logical steps in a typical in vitro cytotoxicity assay.

cytotoxicity_workflow cell_culture Prepare Cancer Cell Line Cultures (e.g., HeLa, HepG2) compound_treatment Treat Cells with Varying Concentrations of this compound cell_culture->compound_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Analyze Data to Determine IC50 Value viability_assay->data_analysis conclusion Evaluate Cytotoxic Potential data_analysis->conclusion

Figure 2: Logical workflow for evaluating the in vitro cytotoxicity of this compound.

References

Isosalvipuberulin: An Overview of a Diterpenoid from the Salvia Genus

Author: BenchChem Technical Support Team. Date: November 2025

A scarcity of publicly available scientific literature currently prevents the creation of an in-depth technical guide on Isosalvipuberulin. This document synthesizes the limited existing information on its natural sources, isolation, and preliminary biological screening.

This compound, also known as Isopuberulin, is a diterpenoid compound. Its chemical formula is C₂₀H₁₄O₅, and its CAS number is 115321-32-9.

Natural Sources and Abundance

This compound has been identified in a few species within the Salvia genus. The primary sources confirmed in the scientific literature are Salvia puberula and Salvia dugesii.[1] While other databases suggest its presence in Salvia leucantha and Salvia melissodora, the primary publications for these sources were not available for review.

There is currently no quantitative data available in the public domain regarding the abundance of this compound in these plant species.

Natural SourcePlant FamilyReference
Salvia puberulaLamiaceae[1]
Salvia dugesiiLamiaceae[2][3]

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound is not fully available. However, a study on the chemical constituents of Salvia dugesii outlines a general methodology for its isolation.

General Isolation Procedure from Salvia dugesii

The aerial parts of Salvia dugesii were subjected to an extraction and chromatographic separation process to yield several neo-clerodane diterpenoids, including this compound.[2][3]

  • Extraction: The initial step involves the extraction of the dried and powdered aerial parts of the plant with acetone.[2]

  • Chromatographic Separation: The resulting crude acetone extract is then subjected to multiple column chromatography steps to separate the individual compounds. The described process utilizes:

    • Silica gel chromatography

    • MCI gel chromatography

    • Sephadex LH-20 chromatography

The exact sequence, solvent systems, and fractions containing this compound are not detailed in the available literature. The structure of the isolated compound was originally established through spectroscopic methods and X-ray diffraction analysis.[1]

Isolation_Workflow plant Aerial Parts of Salvia dugesii extraction Acetone Extraction plant->extraction extract Crude Acetone Extract extraction->extract chromatography Column Chromatography (Silica Gel, MCI Gel, Sephadex LH-20) extract->chromatography This compound This compound chromatography->this compound

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Information regarding the biological activity and mechanism of action of this compound is very limited. A study on compounds isolated from Salvia dugesii evaluated the isolates, including this compound, for several biological activities.[2][3]

Screened Activities:

  • Anti-feedant activity

  • Cytotoxic activity

  • Antiviral activity

While these screenings were performed, the available publication does not provide specific results for this compound.[2][3] The study does mention that another isolated compound, Dugesin F, was found to be a non-toxic antiviral agent against the influenza virus FM1.[2][3]

There is no information available in the scientific literature regarding any signaling pathways modulated by this compound.

References

Isosalvipuberulin: Uncharted Territory in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Despite its isolation from Salvia puberula, a comprehensive preliminary biological activity screening of the diterpenoid Isosalvipuberulin, encompassing anticancer, anti-inflammatory, and antimicrobial properties, remains conspicuously absent from the scientific literature. This lack of published data precludes the creation of an in-depth technical guide as requested, as there is no quantitative data, established experimental protocols, or defined signaling pathways to report for this specific compound.

This compound is a known natural product, and its chemical structure has been elucidated. However, a thorough search of scholarly articles and research databases reveals a significant gap in the pharmacological investigation of this particular molecule. While the broader class of diterpenoids isolated from various Salvia species has been a subject of extensive research, demonstrating a wide range of biological activities, these findings cannot be directly extrapolated to this compound without specific experimental validation.[1][2][3][4]

The genus Salvia is a rich source of bioactive compounds, with many diterpenoids exhibiting cytotoxic effects against various cancer cell lines, potent anti-inflammatory actions, and notable antimicrobial efficacy.[1][2][3] For instance, related compounds have been shown to induce apoptosis, and cell cycle arrest in cancer cells, inhibit key inflammatory mediators, and display activity against a spectrum of microbial pathogens. However, the unique structural attributes of this compound necessitate dedicated studies to determine its specific biological profile.

Without primary research data on this compound, it is not possible to provide the requested summary of quantitative data, as no IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values have been published. Consequently, detailed experimental protocols for assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assays, anti-inflammatory cytokine inhibition assays, or antimicrobial susceptibility tests specific to this compound cannot be compiled. Furthermore, the creation of diagrams for signaling pathways or experimental workflows would be purely speculative and not based on empirical evidence for this compound.

For researchers, scientists, and drug development professionals interested in this area, the absence of data on this compound presents a clear research opportunity. Future investigations could focus on performing a systematic preliminary biological screening to elucidate its potential therapeutic properties. Such studies would logically begin with a general cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to probe its anti-inflammatory and antimicrobial potential.

Until such studies are conducted and published, any discussion of the biological activity of this compound remains in the realm of hypothesis, based on the activities of related compounds from the same genus. Therefore, a detailed technical guide on the preliminary biological activity screening of this compound cannot be developed at this time.

References

Isosalvipuberulin: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative data on the solubility and stability of isosalvipuberulin. This guide provides a comprehensive overview of the standard methodologies and experimental protocols that would be employed to conduct such studies, based on established principles for natural product drug discovery and development.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from Salvia puberula[1]. As a natural product, understanding its physicochemical properties, particularly solubility and stability, is a critical early step in the evaluation of its potential as a therapeutic agent. These parameters are fundamental to designing effective formulations, ensuring consistent biological activity, and meeting regulatory requirements for drug development.

This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The following section details the experimental protocols for a comprehensive solubility assessment of this compound.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.

Materials and Reagents:

  • This compound (pure compound)

  • A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, propylene glycol, polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Procedure:

  • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

  • The clear supernatant is then diluted with a suitable mobile phase or solvent.

  • The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method or other appropriate analytical technique.

Data Presentation: Solubility of this compound

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Data not availableData not available
PBS (pH 7.4)37Data not availableData not available
Ethanol25Data not availableData not available
Propylene Glycol25Data not availableData not available
PEG 40025Data not availableData not available
DMSO25Data not availableData not available

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating nature of analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: this compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60°C).

  • Alkaline Hydrolysis: this compound is dissolved in a suitable solvent and treated with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidative Degradation: this compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., 80°C) for an extended period.

  • Photostability: this compound (in solid and solution form) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Procedure:

  • Samples of this compound are subjected to each of the stress conditions for various time points.

  • At each time point, an aliquot of the sample is withdrawn, neutralized if necessary, and diluted.

  • The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • The percentage of degradation is calculated, and the degradation products are identified and characterized, often using mass spectrometry (MS).

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Products (Retention Time)
0.1 N HCl (60°C)24Data not availableData not availableData not available
0.1 N NaOH (60°C)24Data not availableData not availableData not available
3% H₂O₂ (RT)24Data not availableData not availableData not available
Thermal (80°C)48Data not availableData not availableData not available
Photolytic (ICH Q1B)-Data not availableData not availableData not available

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described solubility and stability experiments.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent vials start->add_excess incubate Incubate with shaking (e.g., 25°C, 48h) add_excess->incubate centrifuge Centrifuge to separate solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify by HPLC dilute->hplc end End hplc->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_samples Prepare this compound samples (solid/solution) start->prep_samples stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress_conditions time_points Sample at various time points stress_conditions->time_points neutralize Neutralize/Dilute samples time_points->neutralize hplc_ms Analyze by Stability-Indicating HPLC-MS neutralize->hplc_ms characterize Identify & Characterize Degradation Products hplc_ms->characterize end End characterize->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct thorough solubility and stability assessments. The outlined protocols for equilibrium solubility and forced degradation studies are fundamental for advancing the preclinical development of this compound or any novel natural product. The systematic collection and analysis of these data will be instrumental in formulating this compound for further biological testing and ultimately, for potential therapeutic applications.

References

physical and chemical properties of Isosalvipuberulin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isosalvipuberulin for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from plant species of the Salvia genus. As a member of the diterpenoid class of compounds, this compound holds potential for further investigation into its biological activities, drawing interest from researchers in medicinal chemistry, pharmacology, and drug development. Diterpenoids isolated from various Salvia species have demonstrated a broad spectrum of pharmacological properties, including anticancer activities.[1] This guide provides a comprehensive overview of the known , along with detailed experimental protocols for its isolation and biological evaluation, and discusses its potential mechanisms of action.

Physical and Chemical Properties of this compound

This compound, also known as Isopuberulin, is a diterpenoid compound. The are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₁₄O₅PubChem
Molecular Weight 334.32 g/mol ChemicalBook
CAS Number 115321-32-9MedchemExpress
Appearance Crystalline solidInferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO.Inferred from general diterpenoid properties
Computed Properties
XLogP32.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Exact Mass334.08412354 g/mol
Monoisotopic Mass334.08412354 g/mol
Topological Polar Surface Area65.7 Ų
Heavy Atom Count25
Formal Charge0
Complexity678

Biological Activities

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of diterpenoids from Salvia species exhibits significant cytotoxic and anticancer properties.[2][3] Studies on abietane diterpenoids isolated from Salvia libanoticum have shown dose-dependent inhibitory effects against human colon cancer (HCT116) and breast cancer (MDA-MB-231) cell lines.[1] Another study on diterpenoids from Salvia pachyphylla and Salvia clevelandii also reported cytotoxic activity against several human cancer cell lines.[4]

Given these precedents, it is plausible that this compound may also possess anticancer properties. Further research is warranted to elucidate its specific biological functions and therapeutic potential.

Experimental Protocols

Isolation and Purification of Diterpenoids from Salvia Species

The following is a general protocol for the extraction and purification of diterpenoids, including compounds like this compound, from the aerial parts of Salvia plants. This protocol is based on established methodologies for diterpenoid isolation.[5][6][7]

  • Extraction:

    • Air-dry and powder the aerial parts of the Salvia plant.

    • Perform extraction with a high-concentration lower alcohol, such as methanol or ethanol, at room temperature. This can be done by maceration or Soxhlet extraction.[7]

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The diterpenoid-rich fraction is typically found in the less polar extracts, such as petroleum ether and ethyl acetate.

  • Chromatographic Purification:

    • Subject the diterpenoid-rich fraction to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (prep-HPLC) to isolate pure this compound.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of natural products.[8][9]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, many natural products, including diterpenoids, exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[10] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for anticancer compounds.[11] The MAPK pathway, which includes ERK, JNK, and p38 kinases, plays a crucial role in regulating cell growth, differentiation, and survival.[12]

Further investigation using techniques such as Western blotting can determine if this compound affects the phosphorylation status of key proteins in the MAPK and other relevant signaling pathways, such as the PI3K/Akt pathway.[13]

Mandatory Visualizations

experimental_workflow start Start: Dried Salvia Plant Material extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography tlc TLC Analysis of Fractions column_chromatography->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound cytotoxicity_assay Cytotoxicity Assay (MTT) pure_compound->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 mechanism_study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->mechanism_study end End: Biological Activity Characterized mechanism_study->end

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

mapk_pathway This compound This compound receptor Growth Factor Receptor This compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (c-Jun, c-Fos) erk->transcription_factors cell_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cell_response

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isosalvipuberulin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvipuberulin is a diterpenoid compound that has been isolated from Salvia puberula[1][2]. Diterpenoids from Salvia species are of significant interest to the scientific community due to their diverse chemical structures and potential pharmacological activities, including antibacterial, antiviral, and cytotoxic effects[3][4]. These compounds represent a valuable source for the discovery of new therapeutic agents.

This document provides a comprehensive protocol for the extraction, isolation, and preliminary characterization of this compound from plant material. The methodologies described are based on established techniques for the extraction of diterpenoids from plants of the Salvia genus.

Data Presentation

Currently, there is limited quantitative data available in the public domain regarding the extraction yield and purity of this compound from Salvia puberula. The following table is presented as a template to guide researchers in documenting their findings. It is populated with hypothetical data for illustrative purposes.

Extraction MethodSolvent SystemPlant Material (g)Crude Extract Yield (g)This compound Yield (mg)Purity (%) by HPLC
MacerationDichloromethane:Methanol (1:1)1008.54592
Soxhlet Extractionn-Hexane followed by Acetone1006.26895
Ultrasound-Assisted ExtractionEthanol10010.13588

Experimental Protocols

The following protocols outline a general procedure for the extraction and purification of this compound from the aerial parts of Salvia puberula.

Plant Material Preparation
  • Collection and Identification: Collect the aerial parts (leaves and stems) of Salvia puberula. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of this compound

Method: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting compounds from solid materials.

  • Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Sample Loading: Place approximately 50 g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask with a suitable solvent. A common approach for diterpenoids is to start with a nonpolar solvent to remove lipids and then proceed to a more polar solvent. For this protocol, we will use a sequential extraction with n-hexane followed by acetone. Add 500 mL of n-hexane to the flask.

  • Extraction Process: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble. The solvent will fill the extractor and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it. Allow the extraction to proceed for 8-12 hours.

  • Solvent Change: After the n-hexane extraction, allow the apparatus to cool. Remove the n-hexane extract. This fraction primarily contains nonpolar compounds. Air-dry the plant material within the thimble to remove residual n-hexane.

  • Second Extraction: Replace the solvent in the round-bottom flask with 500 mL of acetone and repeat the extraction process for another 8-12 hours. The acetone fraction will contain the diterpenoids, including this compound.

  • Solvent Evaporation: After the acetone extraction is complete, concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude acetone extract.

Purification of this compound

The crude acetone extract will be a complex mixture of compounds. Chromatographic techniques are essential for the isolation of pure this compound.

Method: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude acetone extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin the elution process with a nonpolar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution for separating diterpenoids starts with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, etc.), and finally washing with 100% ethyl acetate and then methanol.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254). Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Characterization and Identification

The identity and purity of the isolated this compound should be confirmed using spectroscopic and chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water). The purity can be determined by the peak area percentage.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. This compound has a molecular weight of 334.3 g/mol [5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure of the isolated compound. The spectral data should be compared with published data for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Isosalvipuberulin_Extraction_Workflow PlantMaterial Plant Material (Salvia puberula) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial SoxhletHexane Soxhlet Extraction (n-Hexane) PowderedMaterial->SoxhletHexane HexaneExtract n-Hexane Extract (Discard) SoxhletHexane->HexaneExtract SoxhletAcetone Soxhlet Extraction (Acetone) SoxhletHexane->SoxhletAcetone Residue CrudeAcetoneExtract Crude Acetone Extract SoxhletAcetone->CrudeAcetoneExtract ColumnChromatography Silica Gel Column Chromatography CrudeAcetoneExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound Pooled Fractions Characterization Characterization (HPLC, MS, NMR) Purifiedthis compound->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

References

Total Synthesis of Isosalvipuberulin: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Isosalvipuberulin, a diterpenoid natural product. The methodology is based on the diastereoselective total synthesis reported by Ding and coworkers.[1][2] This synthesis is notable for its concise and efficient approach, which involves several key transformations to construct the complex molecular architecture of the target molecule.

Synthetic Strategy Overview

The total synthesis of this compound, along with its related diterpenoids, was achieved through a convergent strategy. The key features of this synthetic route include a Beckwith-Dowd ring expansion, a tandem diastereoselective Stille coupling/debromination/desilylation/lactonization reaction, and a photoinduced electrocyclic ring contraction.[1][2][3]

The overall workflow for the synthesis is depicted below:

Total_Synthesis_Workflow cluster_assembly Core Scaffold Assembly cluster_functionalization Lactone Moiety Installation cluster_final_steps Final Modifications A Starting Materials B Indanone Formation (Heck Cyclization) A->B C Beckwith-Dowd Ring Expansion B->C D Cyclopropanation C->D E Triflate Formation D->E F Stille Coupling & Lactonization E->F G Phenylselenation F->G H Oxidation & Elimination G->H I Isomerization H->I J This compound I->J

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following sections provide detailed protocols for the key transformations in the synthesis of this compound.

Indanone (6) Formation via Intramolecular Heck Cyclization

This step establishes the core indanone structure of the molecule.

  • Reaction: To a solution of the precursor enone (7) in DMF (dimethylformamide) is added Pd(PPh₃)₂Cl₂ (palladium catalyst) and 1,2,2,6,6-pentamethylpiperidine. The reaction mixture is heated to 130 °C.[2]

  • Purification: After completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford indanone 6 .[2]

Beckwith-Dowd Ring Expansion to form (12)

This key step expands the five-membered ring of the indanone to a six-membered ring.

  • Reaction: Indanone 6 is first converted to the corresponding iodomethyl derivative 11 . A solution of iodide 11 in anhydrous toluene is then treated with n-Bu₃SnH (tributyltin hydride) and AIBN (azobisisobutyronitrile) as a radical initiator. The reaction mixture is heated to reflux.[2]

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the ring-expanded product 12 .[2]

Tandem Stille Coupling and Lactonization to form 4,5-dihydrosalvipuberulin (19)

This sequence introduces the furan-containing side chain and constructs the lactone ring.

  • Reaction: The triflate precursor 16 and stannane 17 are dissolved in a suitable solvent such as toluene, and a palladium catalyst (e.g., Pd(PPh₃)₄) is added. The mixture is heated to reflux. Following the coupling reaction, the protecting group on the secondary alcohol is removed using HF·Py (hydrogen fluoride-pyridine complex), which triggers a spontaneous lactonization.[1][2]

  • Purification: The reaction is quenched and worked up. The resulting crude product is purified by column chromatography to give 4,5-dihydrosalvipuberulin (19 ) as a mixture of diastereomers.[1][2]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and its precursors.

StepProductYield (%)
Intramolecular Heck CyclizationIndanone (6)76
Iodomethylation and Beckwith–Dowd Ring ExpansionCompound (12)65 (2 steps)
Ketone Reduction and EliminationCompound (13)75
CyclopropanationCompound (14)86
Triflate FormationTriflate (16)78 (2 steps)
Stille Coupling and LactonizationDihydrosalvipuberulin (19)74 (2 steps)
PhenylselenationSelenide (20)94
Oxidation, Elimination, and Isomerization to Dugesin B (5)Dugesin B (5)73

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the key synthetic transformations.

logical_progression cluster_core Core Construction cluster_elaboration Side Chain and Lactone Formation cluster_final Final Transformations Heck Intramolecular Heck Cyclization RingExpansion Beckwith-Dowd Ring Expansion Heck->RingExpansion Cyclopropanation Diastereoselective Cyclopropanation RingExpansion->Cyclopropanation Stille Stille Coupling Cyclopropanation->Stille Lactonization Spontaneous Lactonization Stille->Lactonization Photoisomerization Photoinduced Electrocyclic Ring Contraction Lactonization->Photoisomerization Isomerization [1,7]-Sigmatropic Hydrogen Migration Photoisomerization->Isomerization This compound This compound Isomerization->this compound

Caption: Key transformations in the total synthesis of this compound.

References

Application Notes & Protocols for the Quantification of Isosalvipuberulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of analytical methods for the quantification of Isosalvipuberulin, a diterpenoid found in various Salvia species. Due to the limited availability of specific validated methods for this compound in the public domain, this guide outlines protocols based on established methods for similar diterpenoids and flavonoids. The provided methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) serve as a robust starting point for method development and validation.

Introduction to this compound

This compound is a naturally occurring diterpenoid that has been isolated from several plant species, including Salvia puberula, Salvia dugesii, Salvia leucantha, and Salvia melissodora[1][2]. As a member of the diterpenoid class of compounds, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations in drug development.

Sample Preparation for this compound Extraction

The initial and most critical step in the quantification of this compound is the efficient extraction of the analyte from the plant matrix. The choice of extraction method and solvent will significantly impact the recovery and purity of the target compound.

Experimental Protocol: Sample Extraction

  • Sample Collection and Pre-processing:

    • Collect fresh plant material (e.g., leaves, stems, roots).

    • Dry the plant material to a constant weight in a well-ventilated oven at a controlled temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1 gram).

    • Place the powder into a suitable extraction vessel (e.g., a flask or a Soxhlet thimble).

    • Add a suitable organic solvent. Based on the non-polar nature of diterpenoids, solvents such as methanol, ethanol, chloroform, or ethyl acetate are recommended. A common starting point is 80% methanol.

    • Perform the extraction using one of the following methods:

      • Maceration: Soak the plant material in the solvent for a specified period (e.g., 24-72 hours) at room temperature with occasional agitation.

      • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

      • Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature to obtain a crude extract.

  • Sample Clean-up (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

    • Choose an appropriate SPE cartridge (e.g., C18) and condition it with methanol followed by water.

    • Load the redissolved extract onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elute the target analyte, this compound, with a less polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis (e.g., mobile phase).

Diagram: Sample Preparation Workflow

start Plant Material (e.g., Salvia sp.) drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration cleanup Solid-Phase Extraction (SPE) (Optional) concentration->cleanup final_sample Final Sample for Analysis concentration->final_sample Direct to analysis (if clean-up is not needed) cleanup->final_sample

Caption: Workflow for the extraction and preparation of this compound from plant material.

HPLC Method for this compound Quantification

High-Performance Liquid Chromatography with UV detection is a common and reliable technique for the quantification of phytochemicals. The following protocol provides a starting point for developing a robust HPLC method for this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength for detection should be determined by acquiring the UV spectrum of an this compound standard. Based on the structure of similar compounds, a starting wavelength of around 254 nm or 280 nm is recommended.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

Data Presentation: HPLC Method Validation Parameters (Hypothetical)

Since no specific validation data for this compound is available, the following table presents typical parameters that would need to be established during method validation for a similar diterpenoid.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%
RobustnessUnaffected by minor changes in mobile phase composition, pH, and flow rate.

Diagram: HPLC Analysis Workflow

start Prepared Sample injection HPLC Injection (10 µL) start->injection separation Reversed-Phase C18 Column Gradient Elution injection->separation detection DAD/UV-Vis Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: General workflow for the HPLC analysis of this compound.

LC-MS Method for this compound Quantification

Liquid Chromatography-Mass Spectrometry offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for analyzing complex matrices or for trace-level quantification.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC-MS system, preferably a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • UHPLC Conditions:

    • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A faster gradient can be employed with UHPLC.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode. The optimal mode should be determined experimentally.

    • Scan Mode:

      • For quantification on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of this compound) and one or two product ions (fragments) will need to be determined by infusing a standard solution.

      • For high-resolution instruments, extracted ion chromatograms (XIC) of the accurate mass of this compound can be used for quantification.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

Data Presentation: LC-MS Method Validation Parameters (Hypothetical)

The following table illustrates typical validation parameters for an LC-MS method for a similar compound.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%
Matrix EffectShould be evaluated and compensated for if significant.

Diagram: LC-MS Analysis Workflow

start Prepared Sample injection UHPLC Injection (1-5 µL) start->injection separation Reversed-Phase C18 Column Fast Gradient Elution injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (e.g., MRM on QqQ) ionization->mass_analysis detection Detector mass_analysis->detection data_processing Data Processing and Quantification detection->data_processing

Caption: General workflow for the LC-MS analysis of this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive starting point for researchers to develop and validate robust analytical methods for the quantification of this compound using HPLC and LC-MS. While specific quantitative data for this compound is not yet widely available, the methodologies outlined, based on the analysis of structurally related compounds, offer a clear path forward. Successful method development will require the availability of a pure analytical standard of this compound for optimization and validation of the assays.

References

Isosalvipuberulin: Uncharted Territory for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented chemical structure and origin, the diterpenoid Isosalvipuberulin remains a largely unexplored compound within the realm of in vitro cell culture research. A comprehensive review of available scientific literature reveals a significant lack of data regarding its biological effects on cultured cells, precluding the development of detailed application notes and experimental protocols at this time.

This compound, with the molecular formula C20H14O5 and CAS number 115321-32-9, has been identified and isolated from the plant Salvia puberula.[1][2] Its chemical synthesis has also been reported in the scientific literature.[3] However, beyond its basic chemical and physical properties available in databases like PubChem, there is a notable absence of published studies investigating its bioactivity.[1]

Researchers, scientists, and drug development professionals seeking to utilize this compound in their experiments will find no established protocols for its use in common in vitro assays such as cytotoxicity, cell proliferation, apoptosis, or cell cycle analysis. Furthermore, there is no information available on its mechanism of action, including any potential interactions with cellular signaling pathways.

This information gap makes it impossible to provide the requested detailed application notes, which would typically include:

  • Quantitative Data: Such as IC50 values for cytotoxicity in various cell lines, effective concentrations for inducing specific cellular responses, and optimal treatment durations.

  • Experimental Protocols: Standard operating procedures for preparing this compound solutions, treating cell cultures, and performing relevant assays.

  • Signaling Pathway Diagrams: Visual representations of the molecular pathways modulated by the compound.

Until further research is conducted and published, the potential applications of this compound in in vitro cell culture experiments remain purely speculative. Scientists interested in this compound would need to undertake foundational research to determine its basic biological effects and establish novel experimental protocols.

References

Application Note: Development of a Cell-Based Assay for Screening Isosalvipuberulin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isosalvipuberulin is a diterpenoid compound isolated from Salvia puberula. While the precise biological activities of this compound are not extensively characterized, related compounds from Salvia species and the broader class of diterpenoids have demonstrated promising anti-inflammatory and anticancer properties. Many of these effects are mediated through the modulation of key cellular signaling pathways. This application note describes a robust and quantitative cell-based assay to screen for the potential bioactivity of this compound, focusing on its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the proliferation and survival of cancer cells, making it a relevant target for novel therapeutic agents.

Principle of the Assay

This assay utilizes a stable cell line expressing a luciferase reporter gene under the transcriptional control of an NF-κB response element. In the presence of a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of the luciferase gene and a subsequent increase in luminescence. The inhibitory activity of this compound is quantified by its ability to reduce the LPS-induced luciferase expression in a dose-dependent manner.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 macrophages stably transfected with an NF-κB luciferase reporter vector.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL puromycin).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.

2. NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed the RAW 264.7 NF-κB reporter cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Compound Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells and replace it with 90 µL of fresh medium containing the different concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS. Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Include a set of unstimulated control wells that receive 10 µL of PBS instead of LPS.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis

  • Normalization: Normalize the raw luminescence units (RLU) by subtracting the average RLU of the unstimulated control wells.

  • Dose-Response Curve: Plot the normalized RLU values against the corresponding concentrations of this compound.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Inhibitory Effect of this compound on LPS-Induced NF-κB Activity

Concentration (µM)Average Luminescence (RLU)Standard Deviation% Inhibition
0 (Vehicle)150,00012,0000
0.1145,00010,5003.3
1110,0009,80026.7
1078,0007,50048
5042,0005,10072
10025,0003,20083.3
IC50 (µM) 10.5

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Caption: Hypothesized NF-κB signaling pathway and this compound's point of inhibition.

G start Start seed_cells Seed RAW 264.7 NF-κB reporter cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of this compound incubate_24h->prepare_compounds treat_cells Treat cells with this compound or vehicle for 1 hour prepare_compounds->treat_cells stimulate_cells Stimulate cells with LPS (100 ng/mL) treat_cells->stimulate_cells incubate_6h Incubate for 6 hours stimulate_cells->incubate_6h add_luciferase_reagent Add luciferase assay reagent incubate_6h->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

G This compound This compound Treatment NFkB_Activity NF-κB Activity This compound->NFkB_Activity Inhibits Cellular_Response Cellular Response (Inflammation) NFkB_Activity->Cellular_Response Drives

Caption: Logical relationship of this compound's activity and cellular response.

Isosalvipuberulin as a Putative Molecular Probe in Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are proposed based on the known biological activities of related diterpenoid compounds isolated from Salvia species. Currently, there is a notable lack of specific published research on the biological activities and mechanisms of action of Isosalvipuberulin. Therefore, the information presented here is intended to serve as a theoretical framework and a guide for potential research applications. All protocols would require substantial optimization and experimental validation for this compound.

Introduction

This compound is a diterpenoid compound that has been isolated from plants of the Salvia genus, such as Salvia puberula.[1] Diterpenoids from Salvia species are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3][4][5] This suggests that this compound could serve as a valuable molecular probe for investigating various cellular processes. This document outlines potential applications of this compound in cell biology, along with generalized protocols for its use.

Potential Applications

Based on the activities of similar compounds, this compound could potentially be used as a molecular probe to:

  • Induce and study apoptosis: Many diterpenoids exhibit cytotoxic effects by inducing programmed cell death.

  • Investigate cell cycle regulation: Some natural compounds can arrest the cell cycle at specific checkpoints, making them useful for studying cell cycle control mechanisms.

  • Explore anti-inflammatory pathways: Salvia extracts and their constituent diterpenoids have been shown to have anti-inflammatory properties.[6][7][8][9][10]

Data Presentation

The following table summarizes the potential, yet unverified, biological activities of this compound based on the characteristics of related Salvia diterpenoids.

Biological ActivityPotential IC50/EC50 RangeTarget Cell Lines/SystemsPotential Mechanism of Action
Cytotoxicity 1 - 50 µMCancer cell lines (e.g., HeLa, MCF-7, A549)Induction of apoptosis, cell cycle arrest
Apoptosis Induction 5 - 100 µMVarious cancer cell linesActivation of caspase cascades, modulation of Bcl-2 family proteins
Cell Cycle Arrest 10 - 75 µMProliferating cell linesG2/M or G1 phase arrest
Anti-inflammatory 0.5 - 25 µMMacrophages (e.g., RAW 264.7), LPS-stimulated cellsInhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), modulation of NF-κB signaling

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • This compound-treated and control cells

  • Propidium Iodide (PI) staining solution

  • RNase A

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

signaling_pathway cluster_apoptosis_pathway Hypothetical Apoptosis Pathway isosal This compound bcl2 Bcl-2 family (decreased) isosal->bcl2 bax Bax/Bak (increased) isosal->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cell_cycle_arrest cluster_cell_cycle Hypothetical Cell Cycle Arrest isosal This compound cdk1_cyclinB CDK1/Cyclin B isosal->cdk1_cyclinB inhibits g2_m G2/M Transition cdk1_cyclinB->g2_m promotes mitosis Mitosis g2_m->mitosis

References

Protocol for Determining the Cytotoxic Effects of Isosalvipuberulin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isosalvipuberulin, a natural compound of interest, has potential applications in drug discovery due to its purported biological activities. This document provides a comprehensive protocol for evaluating the cytotoxic effects of this compound on cancer cell lines. The described methodologies are fundamental in preclinical research to determine dose-dependent toxicity and to elucidate the underlying mechanisms of cell death, such as apoptosis. These protocols are intended for researchers, scientists, and professionals in the field of drug development. Cytotoxicity assays are crucial in the early stages of drug development to screen for potential therapeutic candidates and to eliminate compounds with excessive toxicity.[1] This process helps in establishing a therapeutic index, which is a critical parameter for a drug's safety profile.[1]

Objective

To establish a standardized in vitro protocol to assess the cytotoxicity of this compound. This includes determining the half-maximal inhibitory concentration (IC50) and investigating the induction of apoptosis as a potential mechanism of action.

Materials and Reagents

  • This compound (purity >95%)

  • Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Caspase-3/7 Activity Assay Kit

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

  • Incubator (37°C, 5% CO2)

Experimental Protocols

Cell Culture and Maintenance
  • Culture selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

Determination of IC50 using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[2]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Follow the cell seeding and treatment protocol as described for the MTT assay (Section 4.2.1 - 4.2.3).

  • After the 48-hour incubation period, collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the provided controls.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspase-3/7 Activity Assay

Activation of caspases, particularly caspase-3 and -7, is a key indicator of apoptosis.[4]

  • Seed cells in a 96-well plate and treat with this compound as described in Section 4.4.1.

  • Perform the caspase-3/7 activity assay using a commercially available kit according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a microplate reader.

  • Express the results as a fold change in caspase activity compared to the vehicle control.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
HepG2[Insert Value]
MCF-7[Insert Value]

Table 2: Apoptosis Induction by this compound in HepG2 Cells (24h)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound0.5x IC50[Insert Value][Insert Value][Insert Value]
This compound1x IC50[Insert Value][Insert Value][Insert Value]
This compound2x IC50[Insert Value][Insert Value][Insert Value]

Table 3: Caspase-3/7 Activity in HepG2 Cells Treated with this compound (24h)

TreatmentConcentration (µM)Fold Change in Caspase-3/7 Activity
Vehicle Control01.0
This compound0.5x IC50[Insert Value]
This compound1x IC50[Insert Value]
This compound2x IC50[Insert Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_analysis1 Analysis cluster_mechanism Mechanism of Action cell_culture Cell Culture (e.g., HepG2, MCF-7) mtt_assay MTT Assay (48h treatment) cell_culture->mtt_assay ldh_assay LDH Assay (48h treatment) cell_culture->ldh_assay compound_prep This compound Stock Preparation compound_prep->mtt_assay compound_prep->ldh_assay ic50_determination IC50 Determination mtt_assay->ic50_determination ldh_assay->ic50_determination apoptosis_assay Annexin V/PI Staining (Flow Cytometry) ic50_determination->apoptosis_assay Use IC50 values for dosing caspase_assay Caspase-3/7 Assay ic50_determination->caspase_assay Use IC50 values for dosing

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cancer Cell isosal This compound ros ↑ Reactive Oxygen Species (ROS) isosal->ros pi3k PI3K ros->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor caspases Caspase Activation (Caspase-3, -7) mtor->caspases Inhibition leads to activation apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Discussion and Interpretation

The results from these assays will provide a comprehensive profile of this compound's cytotoxic activity. The IC50 value is a critical measure of the compound's potency. Data from the Annexin V/PI and caspase assays will help to elucidate whether the observed cytotoxicity is mediated through the induction of apoptosis. Natural products often exert their anticancer effects by inducing apoptosis.[5] If this compound induces apoptosis, further studies could investigate its effects on the cell cycle and specific molecular targets within apoptotic signaling pathways, such as the PI3K/Akt/mTOR pathway, which has been implicated in the action of other natural compounds.[6] It is important to compare the cytotoxicity in cancer cells to that in normal, non-cancerous cell lines to determine the therapeutic index and potential for selective toxicity.[4] The presented workflow and assays provide a robust framework for the initial cytotoxic characterization of this compound.

References

Application Notes and Protocols for the Investigation of Isosalvipuberulin in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain detailed studies on the use of Isosalvipuberulin in animal models of disease. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals interested in investigating the therapeutic potential of this novel diterpenoid. These guidelines are based on established principles of preclinical pharmacology and drug discovery and should be adapted based on emerging in vitro data for this compound.

Introduction

This compound is a diterpenoid compound that has been isolated from plants of the Salvia genus, such as Salvia puberula and Salvia dugesii.[1][2] Natural products with similar structural motifs have demonstrated a wide range of biological activities, suggesting that this compound may hold therapeutic potential. The evaluation of this potential necessitates a systematic investigation in relevant animal models of human diseases. These application notes provide a roadmap for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies.

Hypothetical Therapeutic Targets and In Vitro Assessment

Prior to initiating animal studies, it is crucial to establish the in vitro bioactivity and potential mechanism of action of this compound. Many natural products exert their effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.

Hypothesized Signaling Pathway Modulation

Based on the activities of other structurally related diterpenoids, this compound could potentially modulate inflammatory pathways such as the NF-κB signaling cascade. A hypothetical mechanism is depicted below.

NF-kB_Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Preclinical Development Workflow

A structured approach is necessary to advance this compound from a lead compound to a candidate for clinical trials. The following workflow outlines the key stages of preclinical development.

Preclinical_Workflow A Compound Isolation & Characterization (this compound) B In Vitro Screening (Target Identification, Potency, Selectivity) A->B C ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) B->C D Pharmacokinetic (PK) Studies (Rodent models) C->D E Animal Model Selection (Based on in vitro data) D->E F In Vivo Efficacy Studies (Dose-response, Biomarkers) E->F G Toxicology Studies (GLP) F->G H IND-Enabling Studies G->H

Caption: A generalized workflow for the preclinical development of this compound.

Data Presentation: Hypothetical In Vivo Efficacy

Effective data presentation is crucial for interpreting the outcomes of animal studies. The following table illustrates how quantitative data from a hypothetical study of this compound in a murine model of rheumatoid arthritis could be summarized.

GroupTreatmentDose (mg/kg)Paw Volume (mm³)Arthritic Score (0-4)Serum TNF-α (pg/mL)
1Vehicle Control-2.5 ± 0.33.5 ± 0.5150 ± 25
2This compound101.8 ± 0.22.1 ± 0.495 ± 18
3This compound301.2 ± 0.11.0 ± 0.350 ± 12
4Dexamethasone11.0 ± 0.10.8 ± 0.245 ± 10

Data are presented as mean ± standard deviation.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.

Protocol: LPS-Induced Acute Inflammation in Mice

Objective: To assess the anti-inflammatory effects of this compound in a model of acute systemic inflammation.

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling, dosing, and blood collection.

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group), for example:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound (10 mg/kg) + LPS

    • Group 4: this compound (30 mg/kg) + LPS

    • Group 5: Dexamethasone (1 mg/kg, positive control) + LPS

  • Dosing:

    • Prepare this compound and Dexamethasone solutions in the vehicle.

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to the LPS challenge.

  • Induction of Inflammation:

    • Prepare a solution of LPS in sterile saline.

    • Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection. Administer saline to the control group (Group 1).

  • Sample Collection:

    • At a predetermined time point post-LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture under terminal anesthesia.

    • Harvest tissues of interest (e.g., lung, liver) for further analysis.

  • Endpoint Analysis:

    • Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex assays.

    • Tissue Analysis: Homogenize tissues to measure inflammatory markers or perform histological analysis (e.g., H&E staining) to assess immune cell infiltration.

    • Gene Expression: Analyze the expression of inflammatory genes in tissues using RT-qPCR.

Statistical Analysis:

  • Perform statistical analysis using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

While specific data on the use of this compound in animal models is not yet available, its chemical nature as a diterpenoid suggests potential therapeutic utility. The successful investigation of this and other novel natural products will depend on a systematic and rigorous preclinical evaluation, as outlined in these application notes. Future research should focus on elucidating the in vitro bioactivity of this compound to guide the selection of appropriate animal models and the design of robust in vivo efficacy and safety studies.

References

Application Notes & Protocols: Isosalvipuberulin Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Isosalvipuberulin, a hydrophobic diterpenoid isolated from Salvia puberula, for use in preclinical in vivo research. Due to its poor aqueous solubility, developing a suitable vehicle for parenteral administration is critical for evaluating its biological activity. These guidelines offer a starting point for developing a safe and effective formulation for intravenous (IV) administration in animal models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development. Key properties are summarized in the table below. The high lipophilicity and lack of ionizable groups present a significant challenge for aqueous solubility.

PropertyValueSource
Molecular Formula C₂₀H₁₄O₅PubChem
Molecular Weight 334.32 g/mol PubChem
XLogP3 2.7PubChem
Predicted Water Solubility LowInferred from XLogP3
Appearance White to off-white solidGeneric
Formulation Strategies for Poorly Soluble Compounds

For hydrophobic compounds like this compound, several strategies can be employed to achieve a suitable concentration for in vivo studies. These approaches aim to increase the solubility and stability of the compound in a physiologically compatible vehicle. Common strategies include the use of co-solvents, surfactants, and complexing agents.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

This protocol describes the preparation of a simple co-solvent system, which is often a first-line approach for solubilizing hydrophobic compounds for acute in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG 300), USP grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex briefly.

  • Add PEG 300 to the solution and vortex until a homogenous mixture is obtained.

  • Slowly add saline to the mixture while vortexing to reach the final desired concentration.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of co-solvents to the aqueous phase.

Example Formulation Ratios (Vehicle Composition):

Formulation IDDMSO (%)PEG 300 (%)Saline (%)
F1 104050
F2 53065

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is crucial to conduct a vehicle tolerability study in the selected animal model prior to the main experiment.

Protocol 2: Preparation of a Surfactant-Based Formulation

Surfactants can improve the solubility of hydrophobic compounds by forming micelles. This protocol utilizes a non-ionic surfactant.

Materials:

  • This compound

  • Ethanol, absolute, USP grade

  • Polysorbate 80 (Tween® 80), USP grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Dissolve this compound in a small volume of absolute ethanol.

  • Add Polysorbate 80 to the ethanolic solution and mix thoroughly.

  • Slowly add saline to the mixture with constant stirring to form a clear solution or a stable micellar suspension.

  • Filter the final formulation through a 0.22 µm sterile filter.

Example Formulation Ratios (Vehicle Composition):

Formulation IDEthanol (%)Polysorbate 80 (%)Saline (%)
F3 51085
F4 102070
Protocol 3: Preparation of a Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI), sterile

Procedure:

  • Prepare a solution of HP-β-CD in WFI at the desired concentration (e.g., 20-40% w/v).

  • Add the this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a sonicator can expedite the process.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

  • The concentration of the solubilized drug should be determined analytically (e.g., by HPLC).

Example Formulation:

Formulation IDComponentConcentration
F5 HP-β-CD30% (w/v) in WFI

Hypothetical Signaling Pathway of this compound

While the specific molecular targets of this compound are not yet elucidated, other diterpenoids isolated from Salvia species have been reported to exert their biological effects through modulation of key signaling pathways involved in inflammation and cell survival, such as the PI3K/AKT and NF-κB pathways. The following diagram illustrates a hypothetical mechanism of action.

Isosalvipuberulin_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB GeneExpression Inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following workflow outlines the key steps for developing and evaluating an this compound formulation for in vivo studies.

Experimental_Workflow Start Start: this compound Powder Solubility Solubility Screening in various excipients Start->Solubility Formulation Formulation Development (Co-solvent, Surfactant, Cyclodextrin) Solubility->Formulation Characterization Physicochemical Characterization (Appearance, pH, Particle Size) Formulation->Characterization Stability Short-term Stability Assessment Characterization->Stability Tolerability In Vivo Vehicle Tolerability Study Stability->Tolerability PK Pharmacokinetic (PK) Study (Optional) Tolerability->PK Efficacy In Vivo Efficacy Study Tolerability->Efficacy PK->Efficacy End End: Data Analysis & Interpretation Efficacy->End

Caption: Workflow for formulation development and in vivo testing.

Disclaimer: These protocols provide a general framework. The optimal formulation for this compound will depend on the specific animal model, dose, and route of administration. It is imperative to conduct thorough characterization and safety assessments of any new formulation before proceeding with efficacy studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Application Notes and Protocols: High-Throughput Screening with an Isosalvipuberulin Library

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isosalvipuberulin is a diterpenoid natural product isolated from plants of the Salvia genus. Diterpenoids are a class of compounds known for a wide range of biological activities, including potent anticancer and anti-inflammatory effects. The complex scaffold of this compound presents a unique opportunity for the development of novel therapeutics. By creating a focused library of this compound derivatives, researchers can systematically explore the structure-activity relationship (SAR) to identify lead compounds for drug discovery.

These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) campaigns using a hypothetical this compound library. The protocols herein detail methods for assessing the library's efficacy against cancer cell proliferation and inflammatory responses, two key areas where diterpenoids have shown significant promise. The target audience for this document includes researchers in academia and industry who are engaged in natural product chemistry, drug discovery, and HTS.

Section 1: this compound Library Design and Preparation

A successful HTS campaign begins with a high-quality, diverse chemical library. The hypothetical this compound library is designed to explore the chemical space around the core diterpenoid scaffold. Synthesis of derivatives can be achieved through semi-synthetic modifications of the natural product.

Library Design Strategy: The library is constructed by modifying key functional groups on the this compound core to modulate properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

  • Esterification/Amidation: Modification of hydroxyl groups to produce a range of esters and amides.

  • Alkylation/Acylation: Introduction of various alkyl and acyl groups to explore steric and electronic effects.

  • Heterocyclic Annulation: Fusion of heterocyclic rings to the core structure to introduce novel pharmacophores.

Table 1: Hypothetical this compound Library Characteristics

Parameter Description
Core Scaffold This compound
Number of Compounds 5,000
Compound Format 10 mM in 100% DMSO
Plating 384-well plates, ready for screening
Purity >95% for all compounds, confirmed by LC-MS

| Structural Diversity | Modifications targeting hydroxyl, carbonyl, and olefinic functional groups |

Section 2: High-Throughput Screening Protocols

The following protocols are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.

Protocol 2.1: Primary Anticancer Screen - Cell Viability Assay

This assay identifies compounds that reduce the viability of cancer cells. A luminescence-based method measuring ATP content (e.g., CellTiter-Glo®) is used as a rapid and robust indicator of metabolically active, viable cells.

Principle: Cellular ATP levels are directly proportional to the number of viable cells. A luciferase-based reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. A decrease in signal indicates cytotoxic or cytostatic activity.

Materials:

  • Cancer Cell Line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound Library (10 mM in DMSO)

  • Positive Control: Doxorubicin (10 µM final concentration)

  • Negative Control: 0.1% DMSO in media

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • White, solid-bottom 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed 2,000 cells in 40 µL of culture medium per well into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an automated liquid handler, add 50 nL of library compounds, positive control, or negative control to the appropriate wells. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2.2: Primary Anti-inflammatory Screen - Nitric Oxide Assay

This assay identifies compounds that inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. In the presence of an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a purple azo compound. The intensity of the color is proportional to the nitrite concentration.

Materials:

  • Macrophage Cell Line (e.g., RAW 264.7)

  • Culture Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound Library (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Positive Control: Dexamethasone (1 µM final concentration)

  • Negative Control: 0.1% DMSO in media

  • Griess Reagent System (Sulfanilamide and NED solutions)

  • Clear, flat-bottom 384-well assay plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed 20,000 RAW 264.7 cells in 40 µL of culture medium per well into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Add 50 nL of library compounds or controls to the wells. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully transfer 25 µL of the supernatant from each well to a new clear 384-well plate.

  • Griess Reaction: Add 25 µL of Sulfanilamide solution to each well, followed by 25 µL of NED solution. Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the absorbance at 540 nm using a plate reader.

Protocol 2.3: Secondary Assay - Dose-Response and IC₅₀ Determination

Hits identified from the primary screens are subjected to dose-response analysis to confirm their activity and determine their potency (IC₅₀).

Procedure:

  • Prepare a serial dilution series for each hit compound (e.g., 8 points, 1:3 dilution starting from 50 µM).

  • Perform the primary assay (either anticancer or anti-inflammatory) using the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Section 3: Data Presentation and Analysis

Proper data analysis and quality control are critical for a successful HTS campaign.

Assay Quality Control: The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Z'-factor = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • σ: standard deviation; µ: mean; pos: positive control; neg: negative control

Table 2: Representative Assay Quality Control Data

Assay Z'-Factor Signal-to-Background (S/B) Ratio
Anticancer Viability 0.78 15.2

| Anti-inflammatory NO | 0.85 | 9.8 |

Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically three standard deviations from the negative control mean.

Table 3: Hypothetical Primary HTS Hit Summary (10 µM Screen)

Assay Total Compounds Screened Number of Hits Hit Rate (%)
Anticancer Viability 5,000 75 1.5

| Anti-inflammatory NO | 5,000 | 48 | 0.96 |

Table 4: Hypothetical Dose-Response Data for Lead Compounds

Compound ID Assay Type IC₅₀ (µM) Selectivity Index (SI)*
ISO-0123 Anticancer (A549) 1.2 15.8
ISO-0456 Anticancer (A549) 2.5 >20
ISO-2314 Anti-inflammatory (RAW 264.7) 0.85 N/A
ISO-3589 Anti-inflammatory (RAW 264.7) 1.5 N/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Section 4: Visualizations of Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental workflow and relevant biological pathways that may be targeted by the this compound library.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Follow-up Library This compound Library (5,000 Compounds) HTS Primary HTS (Single Concentration, 10 µM) Library->HTS Plate Assay Plate Preparation (Cells + Media) Plate->HTS Data Data Analysis (Calculate % Inhibition, Z') HTS->Data Hit_ID Hit Identification (Threshold > 3σ) Data->Hit_ID Dose Dose-Response Assay (Determine IC50) Hit_ID->Dose Counter Counter-Screens (Rule out false positives) Dose->Counter SAR Structure-Activity Relationship (SAR) Counter->SAR

Caption: High-Throughput Screening (HTS) cascade for the this compound library.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibitor->NFkB

Caption: The NF-κB signaling pathway, a target for anti-inflammatory agents.

Cancer_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Troubleshooting & Optimization

Technical Support Center: Maximizing Isosalvipuberulin Yield from Salvia leucantha

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isosalvipuberulin from Salvia leucantha. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist you in optimizing your extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a diterpenoid compound that has been isolated from several Salvia species, including Salvia leucantha. Diterpenoids from Salvia species are known for their diverse biological activities, which makes them promising candidates for pharmaceutical research and drug development.

Q2: Which part of the Salvia leucantha plant is best for this compound extraction?

While this compound can be found in the aerial parts of the plant, the roots of many Salvia species are particularly rich in abietane-type diterpenoids.[1][2] For optimizing yield, it is recommended to perform preliminary extractions on different plant parts (leaves, stems, flowers, and roots) to determine the most abundant source in your specific plant population.

Q3: What are the key factors that can influence the yield of this compound?

The yield of this compound can be influenced by a combination of pre-extraction and extraction factors. Pre-extraction factors include plant genetics, cultivation conditions (light, water, nutrients), and post-harvest handling (drying method and duration).[3][4] Extraction parameters such as the choice of solvent, extraction temperature, time, and method (e.g., maceration, sonication, Soxhlet) are critical.[5][6]

Q4: Are there any known methods to boost the natural production of diterpenoids in Salvia plants?

Yes, metabolic engineering strategies have shown promise in increasing the production of abietane diterpenoids in Salvia species. For instance, in Salvia sclarea, overexpressing genes such as GGPPS (geranylgeranyl diphosphate synthase) and CPPS (copalyl diphosphate synthase) in hairy root cultures has led to a significant increase in the accumulation of these compounds.[1] Elicitation, the treatment of plants or cell cultures with signaling molecules to induce a defense response, can also enhance secondary metabolite production.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Improper Plant Material: The plant may have low concentrations of the target compound due to genetic variability, improper harvesting time, or poor cultivation conditions.- Ensure correct identification of Salvia leucantha. - Harvest mature plants, and consider testing different plant parts. - Optimize cultivation conditions, including adequate sunlight and well-drained soil.
Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time and temperature may be insufficient.- Experiment with a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol). - Increase extraction time and/or temperature, but be mindful of potential degradation of the compound at very high temperatures.[5][7] - Consider using techniques like ultrasound-assisted extraction to improve efficiency.[5]
Compound Degradation: this compound may be sensitive to heat, light, or pH changes during the extraction process.- Avoid prolonged exposure to high temperatures.[7] - Conduct extractions in a controlled environment, minimizing exposure to direct sunlight. - Ensure all solvents and reagents are of high purity.
Presence of Impurities in the Final Extract Co-extraction of other compounds: The initial extraction solvent may be too broad, pulling out a wide range of other secondary metabolites like chlorophyll and other pigments.- Employ a multi-step extraction process, starting with a non-polar solvent like hexane to remove lipids and pigments before extracting with a more polar solvent. - Utilize chromatographic techniques such as column chromatography with silica gel for purification.
Incomplete separation during purification: The chromatographic separation may not be optimized to resolve this compound from closely related compounds.- Experiment with different solvent systems for column chromatography to improve separation. - Consider using techniques like preparative High-Performance Liquid Chromatography (HPLC) for final purification.
Difficulty in Isolating/Crystallizing this compound Low concentration in the extract: The concentration of this compound may be too low for crystallization to occur.- Concentrate the extract further before attempting crystallization. - Ensure the extract is sufficiently pure; impurities can inhibit crystallization.
Inappropriate solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of this compound.- Try a variety of solvents and solvent mixtures for crystallization. - Slow evaporation of the solvent at a controlled temperature can promote crystal growth.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Salvia leucantha. Researchers should optimize these parameters based on their specific laboratory conditions and equipment.

Protocol 1: Extraction of this compound
  • Plant Material Preparation:

    • Collect fresh aerial parts or roots of Salvia leucantha.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with a suitable solvent (e.g., 500 mL of dichloromethane or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

    • Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Isolation and Purification of this compound
  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification and Crystallization:

    • Combine the fractions containing the compound of interest and concentrate them.

    • Further purify the concentrated fraction using preparative TLC or HPLC if necessary.

    • Attempt to crystallize the purified this compound from a suitable solvent or solvent mixture.

Data Presentation

Systematic recording of experimental data is crucial for optimizing this compound yield. The following tables provide a template for organizing your results.

Table 1: Effect of Extraction Solvent on this compound Yield

Extraction Solvent Plant Part Weight of Dry Plant Material (g) Volume of Solvent (mL) Crude Extract Yield (g) This compound Yield (mg) % Yield (w/w)
Hexane
Dichloromethane
Ethyl Acetate
Methanol

Table 2: Effect of Extraction Method on this compound Yield

Extraction Method Solvent Used Extraction Time (h) Temperature (°C) Crude Extract Yield (g) This compound Yield (mg) % Yield (w/w)
Maceration
Sonication
Soxhlet Extraction

Visualizations

Biosynthesis of Abietane Diterpenoids in Salvia Species

The biosynthesis of abietane diterpenoids, the class of compounds to which this compound belongs, originates from the methylerythritol phosphate (MEP) pathway in plants. The key precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of enzymatic cyclizations and modifications to form the characteristic tricyclic abietane skeleton.

Abietane_Biosynthesis MEP MEP Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP->GGPP CPP Copalyl Diphosphate (CPP) GGPP->CPP CPPS Abietane_Skeleton Abietane Skeleton CPP->Abietane_Skeleton Synthase This compound This compound Abietane_Skeleton->this compound Tailoring Enzymes Other_Diterpenoids Other Abietane Diterpenoids Abietane_Skeleton->Other_Diterpenoids Tailoring Enzymes

Caption: Proposed biosynthetic pathway of abietane diterpenoids.

Experimental Workflow for Improving this compound Yield

This workflow outlines a systematic approach to optimizing the extraction and purification of this compound.

Experimental_Workflow Start Start: Salvia leucantha Plant Material Preparation Drying and Grinding Start->Preparation Extraction Extraction (Solvent & Method Optimization) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Collect and Analyze Fractions (TLC) Purification->Fractions Isolation Isolation of this compound Fractions->Isolation Analysis Characterization and Quantification (NMR, MS, HPLC) Isolation->Analysis Troubleshooting_Workflow rect_node rect_node Start Low this compound Yield? Check_Plant Plant Material Quality? Start->Check_Plant Check_Extraction Extraction Parameters Optimal? Check_Plant->Check_Extraction No Sol_Plant Optimize Plant Source and Handling Check_Plant->Sol_Plant Yes Check_Purification Losses During Purification? Check_Extraction->Check_Purification No Sol_Extraction Vary Solvent, Time, and Temperature Check_Extraction->Sol_Extraction Yes Check_Degradation Potential for Degradation? Check_Purification->Check_Degradation No Sol_Purification Optimize Chromatography and Handling Check_Purification->Sol_Purification Yes Sol_Degradation Control Temperature and Light Exposure Check_Degradation->Sol_Degradation Yes End Yield Improved Check_Degradation->End No Sol_Plant->Start Sol_Extraction->Start Sol_Purification->Start Sol_Degradation->Start

References

Isosalvipuberulin Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Isosalvipuberulin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound is a three-step process starting from commercially available precursors. The key steps are:

  • Suzuki Coupling: Formation of a biaryl scaffold.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group required for cyclization.

  • Cyclization and Demethylation: Formation of the core heterocyclic structure and subsequent demethylation to yield the final product.

Q2: Are there any particularly sensitive reagents in this synthesis?

A2: Yes, the organoboron reagent used in the Suzuki coupling (Step 1) is sensitive to air and moisture and should be handled under an inert atmosphere. Additionally, the phosphorus oxychloride used in the Vilsmeier-Haack reaction (Step 2) is highly corrosive and reactive towards water.

Q3: What is the expected overall yield for the three-step synthesis?

A3: The expected overall yield can vary, but a successful synthesis should yield approximately 45-55% of the final this compound product.

Troubleshooting Guides

Step 1: Suzuki Coupling

This step involves the palladium-catalyzed cross-coupling of 4-methoxyphenylboronic acid with 1-bromo-2,4-dimethoxybenzene.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst can degrade upon improper storage.

    • Solution: Use a fresh batch of catalyst or test the catalyst activity with a known reaction.

  • Poor Quality Reagents: The boronic acid can degrade if exposed to air or moisture.

    • Solution: Use freshly opened reagents and handle them under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Base: The base is crucial for the catalytic cycle.

    • Solution: Ensure the base is anhydrous and added in the correct stoichiometric amount.

Quantitative Troubleshooting Data:

ParameterSub-optimal ConditionOptimized ConditionExpected Yield
Catalyst Load (mol%) 0.52.0> 85%
Base Anhydrous K2CO3 (1.5 eq)Anhydrous K2CO3 (2.5 eq)> 85%
Solvent Toluene/EtOH/H2O (4:1:1)Toluene/EtOH/H2O (7:2:1)> 85%

Experimental Protocol: Suzuki Coupling

  • To a degassed solution of 1-bromo-2,4-dimethoxybenzene (1.0 eq) in a 7:2:1 mixture of toluene, ethanol, and water, add 4-methoxyphenylboronic acid (1.2 eq), anhydrous potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Heat the reaction mixture to 85°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki Coupling Troubleshooting

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents optimize_conditions Optimize Base/Solvent check_conditions->optimize_conditions success Improved Yield fresh_catalyst->success fresh_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield in Step 1.

Step 2: Vilsmeier-Haack Formylation

This step introduces a formyl group to the trimethoxybiphenyl intermediate using a Vilsmeier reagent generated in situ from phosphorus oxychloride and dimethylformamide (DMF).

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: The formylation reaction is temperature-sensitive.

    • Solution: Maintain a low temperature (0-5°C) during the addition of phosphorus oxychloride and allow the reaction to warm to room temperature slowly.

  • Non-selective Reagent: The Vilsmeier reagent can react at multiple positions if the substrate is not sufficiently activated at the desired position.

    • Solution: Ensure the purity of the starting material from Step 1, as impurities can lead to side reactions.

Quantitative Troubleshooting Data:

ParameterSub-optimal ConditionOptimized ConditionProduct Selectivity (desired:undesired)
Temperature (°C) 250-5> 95:5
Addition Rate of POCl3 RapidSlow, dropwise> 95:5

Experimental Protocol: Vilsmeier-Haack Formylation

  • Cool a solution of the trimethoxybiphenyl intermediate (1.0 eq) in anhydrous DMF (5.0 eq) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude aldehyde, which can be purified by recrystallization.

Step 3: Cyclization and Demethylation

This final step involves the formation of the this compound core and subsequent demethylation.

Possible Causes & Solutions:

  • Insufficient Demethylating Agent: Boron tribromide (BBr3) is a strong demethylating agent, but an insufficient amount will result in partially methylated products.

    • Solution: Increase the equivalents of BBr3 and monitor the reaction closely by TLC or LC-MS.

  • Reaction Time: The demethylation may require a longer reaction time for completion.

    • Solution: Extend the reaction time and periodically check for the disappearance of the starting material.

Quantitative Troubleshooting Data:

ParameterSub-optimal ConditionOptimized ConditionConversion to Final Product
Equivalents of BBr3 2.03.5> 90%
Reaction Time (hours) 412> 90%

Experimental Protocol: Cyclization and Demethylation

  • Dissolve the formylated intermediate (1.0 eq) in anhydrous dichloromethane and cool to -78°C.

  • Add boron tribromide (3.5 eq) dropwise and stir the mixture at -78°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by adding methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the final product by preparative HPLC.

Logical Relationship of Synthesis Steps

A Step 1: Suzuki Coupling (Biaryl Formation) B Step 2: Vilsmeier-Haack (Formylation) A->B Intermediate 1 C Step 3: Cyclization & Demethylation B->C Intermediate 2 D Final Product: This compound C->D

Caption: Overall synthetic pathway for this compound.

Technical Support Center: Optimizing Isosalvipuberulin HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isosalvipuberulin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and similar flavonoid compounds. A systematic approach to problem-solving is crucial for efficient method development and validation.

Common HPLC Problems and Solutions

ProblemPossible CausesRecommended Actions
Peak Tailing - Interaction with active silanols on the column- Use a high-purity silica-based column.- Decrease mobile phase pH to suppress silanol ionization.[1]
- Insufficient buffering of the mobile phase- Ensure the mobile phase pH is stable and appropriate for the analyte.[1]
- Column overload- Reduce the amount of sample injected.[1]
Poor Resolution - Inappropriate mobile phase composition- Optimize the mobile phase by adjusting the solvent ratio or using a different organic modifier.
- Column temperature is too low- Increase the column temperature to improve efficiency.[2]
- Flow rate is too high- Decrease the flow rate to allow for better separation.
Retention Time Drift - Poor column equilibration- Increase the column equilibration time before injection.[2]
- Inconsistent mobile phase composition- Prepare fresh mobile phase and ensure proper mixing if using a gradient.[2]
- Fluctuations in column temperature- Use a column oven to maintain a stable temperature.[2]
Baseline Noise or Drift - Air bubbles in the system- Degas the mobile phase and purge the pump.[2]
- Contaminated detector flow cell- Flush the flow cell with a strong solvent.[2]
- Leaks in the system- Check for loose fittings and replace worn pump seals.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For flavonoid-like compounds such as this compound, a reverse-phase HPLC method is a common starting point.[5] A C18 column is widely used for the separation of non-polar to moderately polar compounds.[6] A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape.[6]

Q2: How can I improve the peak shape for this compound?

A2: Peak shape can be improved by optimizing the mobile phase pH. Adding a small amount of acid, such as formic acid, to the mobile phase can help to protonate silanol groups on the stationary phase and reduce peak tailing.[7][8] Adjusting the gradient slope and the column temperature can also enhance peak symmetry.

Q3: My this compound peak is co-eluting with another compound. How can I improve the resolution?

A3: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of your organic solvent to water. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the temperature: Increasing the column temperature can sometimes improve resolution, but the effect can be compound-dependent.[5]

  • Select a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide the necessary selectivity for your separation.[6]

Q4: What should I do if I observe a drift in retention times for this compound?

A4: Retention time drift is often due to changes in the mobile phase composition, column temperature, or flow rate.[2] Ensure your mobile phase is well-mixed and degassed. Use a column oven for precise temperature control. If the problem persists, check for leaks in the pump and ensure it is delivering a constant flow rate. Also, allow for adequate column equilibration time between runs.[2]

Experimental Protocols

While a specific validated method for this compound is not widely published, the following general protocol for flavonoid analysis can be used as a starting point and optimized.

General HPLC Method for Flavonoid Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 10-20% B, increasing to 80-90% B over 20-30 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min[6]

  • Column Temperature: 30-40 °C[5]

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for flavonoids).

  • Injection Volume: 10-20 µL

Workflow for HPLC Method Optimization

Caption: A workflow for developing and optimizing an HPLC method.

Troubleshooting Logic Diagram

HPLC_Troubleshooting_Logic start Identify Chromatographic Problem peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_col Check Column & Mobile Phase pH peak_shape->check_col Yes retention Retention Time Drift? resolution->retention No opt_mobile Optimize Mobile Phase & Gradient resolution->opt_mobile Yes baseline Baseline Issues? retention->baseline No check_temp_flow Check Temp, Flow Rate & Equilibration retention->check_temp_flow Yes check_leaks Check for Leaks & Degas Mobile Phase baseline->check_leaks Yes end Problem Resolved baseline->end No check_col->end opt_mobile->end check_temp_flow->end check_leaks->end

Caption: A logical approach to troubleshooting common HPLC issues.

References

Isosalvipuberulin degradation products and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of isosalvipuberulin and strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The following information is based on the known chemical properties of its core structures, including a neoclerodane diterpenoid skeleton, a furan ring, and a lactone moiety. The degradation pathways and products described are therefore predictive.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of this compound degradation in my experiments?

A1: this compound contains several functional groups susceptible to degradation under common experimental conditions. The primary causes of degradation are likely to be:

  • pH Extremes: Both acidic and basic conditions can promote the degradation of the furan and lactone rings. Acidic conditions may lead to the opening of the furan ring, while basic conditions can cause hydrolysis of the lactone and epimerization at certain stereocenters.[1][2]

  • Elevated Temperatures: As with many complex organic molecules, prolonged exposure to high temperatures can lead to thermal decomposition.[3]

  • Light Exposure: The presence of chromophores in the this compound structure suggests a potential for photodegradation upon exposure to UV or even ambient light.[4][5]

  • Oxidizing Agents: The molecule may be sensitive to oxidation, leading to the formation of various oxidized byproducts.

Q2: I am observing unexpected peaks in my HPLC analysis of this compound. Could these be degradation products?

A2: Yes, the appearance of new, unexpected peaks in your chromatogram, especially those that increase in intensity over time or under specific storage conditions, is a strong indication of degradation. To confirm if these are degradation products, you can perform forced degradation studies under controlled stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your experimental samples.[6][7]

Q3: What are the potential degradation products of this compound?

A3: Based on its chemical structure, the following are plausible degradation products:

  • Hydrolysis Products: Under basic conditions, the lactone ring can be hydrolyzed to form a corresponding hydroxy carboxylic acid.

  • Furan Ring-Opened Products: In acidic media, the furan ring may undergo opening to yield dicarbonyl compounds.[8][9][10]

  • Isomers: Basic conditions might induce epimerization at the C-8 position, a common transformation for neoclerodane diterpenoids.[11] Translactonization is another possibility.[11]

  • Photodegradation Products: Light exposure could lead to a variety of rearranged or oxidized products.[4]

Q4: How can I prevent the degradation of this compound during my experiments and storage?

A4: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7), as this is often the range of optimal stability for similar diterpenoid lactones.[1][2] Avoid strongly acidic or basic buffers.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C for long-term storage). For short-term storage and during experiments, keep samples on ice whenever possible.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions.

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Choice: For dissolving this compound, use high-purity, degassed solvents. Polar aprotic solvents like DMF may offer some stability to the furan ring.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over time in solution.Degradation due to pH, temperature, or light.1. Prepare fresh solutions for each experiment.2. Store stock solutions in small aliquots at -80°C.3. Protect solutions from light at all times.4. Check the pH of your experimental buffer.
Appearance of new peaks in HPLC/LC-MS.Formation of degradation products.1. Re-analyze a freshly prepared sample to confirm.2. Perform a forced degradation study to identify potential degradation products.3. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.
Inconsistent experimental results.Variable degradation of this compound between experiments.1. Standardize sample preparation and handling procedures.2. Ensure consistent storage conditions for all samples.3. Prepare and use a fresh stock solution for each set of experiments.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions, based on typical degradation patterns of similar compounds.

Condition Parameter Value Time Percent Degradation (Hypothetical)
pH 0.1 M HCl25°C24 h15%
pH 7.4 Buffer25°C24 h< 2%
0.1 M NaOH25°C24 h40%
Temperature 4°C in pH 7.4 Buffer-7 days< 1%
25°C in pH 7.4 Buffer-7 days5%
50°C in pH 7.4 Buffer-24 h25%
Light Ambient Light (Solution)25°C24 h10%
UV Light (254 nm, Solution)25°C4 h50%
Oxidation 3% H₂O₂25°C8 h30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[7][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm and 365 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC-UV method.[14][15] Characterize major degradation products using LC-MS/MS.[16][17]

Visualizations

Isosalvipuberulin_Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) cluster_light Photolytic Stress (UV Light) This compound This compound Furan_Opened Furan Ring-Opened Products This compound->Furan_Opened H⁺ Lactone_Hydrolyzed Lactone Hydrolysis Product This compound->Lactone_Hydrolyzed OH⁻ Epimer C-8 Epimer This compound->Epimer OH⁻ Photo_Products Photodegradation Products This compound->Photo_Products

Caption: Predicted degradation pathways of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL in ACN) Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid & Solution, 60-80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS

Caption: Workflow for forced degradation studies.

References

overcoming poor solubility of Isosalvipuberulin in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor aqueous solubility of Isosalvipuberulin, a diterpenoid compound. The following information is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer This compound is a hydrophobic compound with low aqueous solubility. Direct addition to aqueous media will cause it to precipitate.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) first. Then, dilute the stock solution into your aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤1% for cell-based assays).
Cloudiness or turbidity in the final solution The concentration of this compound exceeds its solubility limit in the final buffer/solvent mixture. The organic solvent concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent, if permissible for your experiment. 3. Consider using alternative solubilization techniques such as cyclodextrin complexation or solid dispersions.
Inconsistent experimental results Incomplete dissolution or precipitation of this compound during the experiment can lead to variability in the effective concentration.1. Visually inspect your solutions for any signs of precipitation before each use. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Use sonication to aid in the dissolution of the stock solution in the aqueous buffer.
Difficulty dissolving the compound in the initial organic solvent The chosen organic solvent may not be optimal for this compound.While DMSO is a common choice, other solvents like ethanol, acetone, or dimethylformamide (DMF) can be tested. Gentle warming and sonication can also aid in dissolution.
Cell toxicity or off-target effects observed in assays The organic solvent used to dissolve this compound may be causing toxicity at the concentration used.1. Perform a vehicle control experiment with the same concentration of the organic solvent to assess its intrinsic effect. 2. Lower the final concentration of the organic solvent by preparing a more concentrated stock solution. 3. Explore alternative, less toxic solubilization methods like inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] Ethanol is another potential option.[3][4][5][6][7] It is crucial to ensure the purity of the solvent, as water content can reduce the solubility of the compound.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1% (v/v) to minimize cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: My experiment requires a completely aqueous solution of this compound. How can I achieve this?

A3: For applications requiring a solution with minimal to no organic solvent, two primary methods can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[11][12][13][14] When this solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as fine particles, enhancing its dissolution rate.

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: A simple method to estimate solubility is through a shake-flask method. An excess amount of this compound is added to your buffer of interest and shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of this compound in the supernatant is quantified using a suitable analytical method like HPLC-UV.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Buffer

This protocol describes the standard method for preparing a working solution of this compound using an organic co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution.

    • Add the desired volume of the stock solution to your pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO is below the tolerance limit for your experimental system.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a water-soluble complex of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum solubility.

  • Complex Formation:

    • Dissolve HP-β-CD in deionized water with stirring to create a clear solution.

    • Add this compound powder to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours. The solution may appear cloudy initially as the complex forms.

  • Lyophilization:

    • Freeze the resulting suspension or solution (e.g., at -80°C).

    • Lyophilize the frozen mixture until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be dissolved directly in your aqueous buffer to the desired concentration.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Volatile organic solvent (e.g., ethanol or methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Choose a drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

    • Dissolve both this compound and the hydrophilic carrier (PVP K30) in a suitable volatile organic solvent. Ensure complete dissolution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film or solid mass.

  • Drying:

    • Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization:

    • Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Usage: The powdered solid dispersion can be directly weighed and dissolved in the aqueous buffer for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Aqueous Buffer thaw->dilute vortex Vortex Vigorously dilute->vortex experiment Use in Experiment vortex->experiment

Caption: Workflow for preparing this compound working solution.

solubility_enhancement cluster_methods Solubility Enhancement Methods compound Poorly Soluble this compound cosolvent Co-solvent (e.g., DMSO) compound->cosolvent cyclodextrin Cyclodextrin Complexation compound->cyclodextrin solid_dispersion Solid Dispersion compound->solid_dispersion soluble_solution Soluble Aqueous Solution cosolvent->soluble_solution cyclodextrin->soluble_solution solid_dispersion->soluble_solution

Caption: Methods to improve this compound's aqueous solubility.

References

reducing off-target effects of Isosalvipuberulin in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Isosalvipuberulin is a natural product with limited publicly available data on its specific biological targets and off-target effects. This guide provides general strategies and best practices for identifying and mitigating off-target effects of novel compounds, using this compound as a case study.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] For a novel compound like this compound, where the primary target may not even be known, any observed biological activity could be a result of off-target interactions. These effects can lead to misinterpretation of experimental data, cellular toxicity, and a lack of reproducibility.[1][3] Therefore, it is crucial to proactively investigate and control for off-target effects early in the research process.

Q2: What are the common causes of off-target effects for natural products like this compound?

A2: Natural products, such as the diterpenoid this compound, can have complex chemical structures that may interact with multiple proteins. Common causes of off-target effects include:

  • Structural Similarity: The compound might bind to conserved domains in proteins, such as ATP-binding pockets in kinases.

  • Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with a variety of proteins.[1]

  • High Compound Concentration: Using concentrations significantly higher than the binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Metabolic Activation: Cellular enzymes may modify the compound, creating metabolites with different target profiles.

Q3: How can I begin to assess the specificity of this compound in my assays?

A3: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. A classic sigmoidal curve suggests a specific interaction, while a steep or irregular curve might indicate non-specific effects or toxicity.[2]

  • Target Class Profiling: If you have a hypothesized target class (e.g., kinases, GPCRs), screen this compound against a panel of related proteins to identify potential off-targets.[4]

  • Counter-Screening: Design assays to rule out common artifacts, such as assay interference (e.g., autofluorescence) or general cellular stress.

  • Orthogonal Assays: Confirm the on-target effect using a different assay format that measures a distinct aspect of the target's function.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in a cell-based assay.

  • Question: I am observing a cellular phenotype with this compound, but the results are variable between experiments. Could this be due to off-target effects?

  • Answer: Yes, variability can be a sign of off-target effects or experimental artifacts. To troubleshoot:

    • Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cells at the concentrations used.[2]

    • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]

    • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly supports an on-target mechanism.[2]

Issue 2: this compound shows toxicity in cell culture at concentrations where I expect it to be specific.

  • Question: My cell viability is decreasing at concentrations of this compound that I believe are necessary for my desired effect. How can I determine if this is an on-target or off-target effect?

  • Answer: It is crucial to differentiate between on-target toxicity (the target is essential for cell survival) and off-target toxicity.

    • Lower the Concentration: Determine the minimal concentration required for the on-target effect. Off-target effects are often more pronounced at higher concentrations.[2]

    • Profile Against Toxicity-Related Targets: Screen this compound against a panel of known toxicity-related proteins, such as hERG or a panel of cytochrome P450 enzymes.

    • Use a Less Sensitive Cell Line: If the toxicity is cell-type specific, it may be due to an off-target that is highly expressed in the sensitive cell line. Compare the proteomic profiles of sensitive and resistant cell lines to identify potential off-target candidates.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how data from a kinase panel screen could be presented to assess the selectivity of this compound.

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)
Hypothetical On-Target: Kinase X 95% 50
Kinase A85%250
Kinase B60%1,500
Kinase C15%>10,000
Kinase D5%>10,000

Interpretation: In this hypothetical example, this compound is potent against its intended target, Kinase X. It shows some off-target activity against Kinase A and Kinase B at higher concentrations, suggesting these could be potential sources of off-target effects.

Table 2: Comparison of On-Target vs. Phenotypic Potency

This table compares the biochemical potency of this compound with its potency in a cell-based phenotypic assay.

Assay TypeMetricValue
Biochemical AssayIC50 for Kinase X50 nM
Cell-Based AssayEC50 for Phenotype Y75 nM
Cell Viability AssayCC50 (Cytotoxicity)5,000 nM

Interpretation: The close correlation between the biochemical IC50 and the cellular EC50 suggests that the observed phenotype is likely due to the on-target activity of this compound. The high CC50 value indicates a good therapeutic window before the onset of general cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context based on the principle that protein thermal stability increases upon ligand binding.[2]

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates binding.

Protocol 2: Counter-Screen with a Reporter Gene Assay

This protocol helps to determine if this compound is directly affecting the reporter enzyme or general transcription/translation machinery.

  • Vector Transfection: Transfect cells with two reporter vectors:

    • Vector A (Pathway-Specific): Contains a response element for your pathway of interest driving a reporter gene (e.g., luciferase).

    • Vector B (Control): Lacks the specific response element but contains a constitutive promoter (e.g., CMV) driving the same reporter gene.

  • Compound Treatment: Treat the transfected cells with this compound at various concentrations.

  • Reporter Assay: Measure the reporter gene activity for both sets of transfected cells.

  • Analysis: If this compound inhibits the reporter signal from both vectors, it suggests a direct effect on the reporter enzyme or general cellular processes, which would be an off-target effect. If it only affects the signal from Vector A, the effect is more likely to be on-target.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target X) MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor This compound This compound This compound->ERK Inhibits (On-Target) OffTarget Off-Target Kinase This compound->OffTarget Inhibits (Off-Target) GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway for this compound's on- and off-target effects.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Perform Dose-Response Curve Analysis start->dose_response cetsa 2. Conduct CETSA to Confirm Target Engagement dose_response->cetsa target_engaged Target Engaged? cetsa->target_engaged secondary_inhibitor 3. Test with Structurally Unrelated Inhibitor target_engaged->secondary_inhibitor Yes off_target Conclusion: Likely Off-Target Effect target_engaged->off_target No phenotype_recap Phenotype Recapitulated? secondary_inhibitor->phenotype_recap on_target Conclusion: Likely On-Target Effect phenotype_recap->on_target Yes phenotype_recap->off_target No

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Logical_Relationship A This compound Treatment B Observed Phenotype (e.g., Apoptosis) A->B causes C On-Target Inhibition (Kinase X) C->B is a possible cause of D Off-Target Inhibition (e.g., Kinase A) D->B is a possible cause of E Non-Specific Effect (e.g., Assay Interference) E->B is a possible cause of

Caption: Logical relationship between this compound treatment and observed effects.

References

Isosalvipuberulin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues of Isosalvipuberulin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a diterpenoid natural product isolated from plants of the Salvia genus.[1] Like many complex natural products, its intricate chemical structure, which includes furan and lactone moieties, makes it susceptible to degradation over time, potentially impacting its biological activity and leading to inconsistent experimental results.

Q2: What are the primary factors that can affect the stability of this compound?

The stability of this compound can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • pH: The presence of acidic or basic conditions can promote hydrolysis, particularly of the lactone ring.[3][4]

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation.[5]

  • Oxygen: The furan ring and other parts of the molecule may be susceptible to oxidation.[6][7][8][9]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[2]

Q3: What are the recommended general storage conditions for this compound?

While specific long-term stability data for this compound is limited, general recommendations for storing diterpenoids and other natural products to minimize degradation include:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Storing the compound in a solid, dry state (as a powder) is generally preferable to in-solution storage to minimize hydrolysis and other solvent-mediated degradation.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays over time.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock for each experiment. Avoid using old solutions.

    • Check Solvent: Ensure the solvent used to dissolve this compound is of high purity and free of contaminants that could promote degradation.

    • Storage of Solutions: If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Analytical Verification: If possible, verify the purity and concentration of the stock solution using an analytical technique like HPLC before use.

Issue 2: Appearance of new, unexpected peaks in HPLC analysis of an aged this compound sample.

  • Possible Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Analyze Storage Conditions: Review the storage conditions of the sample. Was it exposed to light, elevated temperatures, or moisture?

    • Hypothesize Degradation Products: Based on the structure of this compound (containing furan and lactone groups), the new peaks could correspond to hydrolyzed or oxidized derivatives.

    • Forced Degradation Study: To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks, which can help in identifying the degradation products.

Issue 3: Loss of solid material or change in physical appearance (e.g., color change).

  • Possible Cause: Significant degradation or sublimation.

  • Troubleshooting Steps:

    • Verify Storage Integrity: Check the seal of the storage container to ensure it is airtight.

    • Assess Storage Temperature: Confirm that the storage temperature has been consistently maintained at the recommended low temperature.

    • Purity Analysis: Perform a purity analysis (e.g., by HPLC or NMR) to assess the extent of degradation.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be predicted: hydrolysis and oxidation.

This compound Degradation Pathways Predicted Degradation Pathways of this compound This compound This compound (Contains Lactone and Furan rings) Hydrolysis Hydrolysis (Acid/Base/Moisture) This compound->Hydrolysis Lactone Ring Cleavage Oxidation Oxidation (Oxygen/Peroxides) This compound->Oxidation Furan Ring Oxidation Hydrolyzed_Product Ring-Opened Product (Carboxylic acid and alcohol) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Furan Derivatives Oxidation->Oxidized_Product

Caption: Predicted degradation of this compound via hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[10][11][12][13]

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample at 60°C for 24 hours.

    • Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection.

    • If available, use LC-MS to identify the molecular weights of the degradation products.

Forced Degradation Workflow Forced Degradation Study Workflow start Start: this compound Sample prep Prepare Stock Solution start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photodegradation stress->photo analyze Analyze by HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end End: Identify Degradation Products analyze->end

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Routine Stability Check by HPLC

This protocol outlines a simple method to monitor the stability of this compound in a stock solution over time.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound at a known concentration.

    • Immediately analyze the solution by a validated HPLC method to determine the initial peak area and purity. This serves as the baseline.

  • Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution.

    • Analyze the solution using the same HPLC method and conditions as the initial analysis.

  • Data Comparison:

    • Compare the peak area and purity of the aged sample to the T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Storage Conditions

Storage ConditionTimePurity (%) by HPLCObservations
-80°C, Solid, Dark 0 months99.5-
6 months99.4No significant change
12 months99.2No significant change
-20°C, in Ethanol, Dark 0 months99.5-
1 month98.0Minor degradation peak observed
3 months95.1Increase in degradation peak area
4°C, Solid, Dark 0 months99.5-
1 month97.2Noticeable degradation
3 months92.5Significant degradation
Room Temp, Solid, Light 0 months99.5-
1 week85.3Multiple degradation peaks
1 month<70Severe degradation

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the compound.

References

Technical Support Center: Isosalvipuberulin Dosage Refinement for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isosalvipuberulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of this compound for cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound where extensive public data is unavailable, a broad starting concentration range is recommended to determine its cytotoxic and biological effects. A common strategy is to perform a dose-response assay with serial dilutions across a wide logarithmic scale.[1] A suggested starting range would be from 0.01 µM to 100 µM. This wide range increases the likelihood of identifying the effective concentration window for your specific cell line and assay endpoint.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration is cell line and assay-dependent. To determine this, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint (e.g., cell viability, proliferation, apoptosis). The results are typically plotted as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[1][2][3] These values provide a quantitative measure of the compound's potency and help in selecting concentrations for subsequent experiments.

Q3: this compound is precipitating in my cell culture medium. What should I do?

A3: this compound is a diterpenoid and may have limited aqueous solubility.[4] If you observe precipitation, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare your stock solution.

  • Final DMSO Concentration: The final concentration of the solvent in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Pre-warming Medium: Gently pre-warm your culture medium before adding the this compound stock solution.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution.

  • Solubility Enhancement: If precipitation persists, you may need to explore the use of solubility-enhancing agents, although this should be done with caution as they can affect cellular responses.

Q4: My initial high-concentration screening with this compound shows high cytotoxicity. How do I proceed?

A4: High cytotoxicity at high concentrations is a common observation.[5] To proceed, you should perform a dose-response assay with a wider range of lower concentrations. This will help you identify the IC50 value and determine if there is a therapeutic window where this compound exhibits a desired biological effect without causing excessive cell death. It is crucial to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. When adding this compound, mix gently but thoroughly. Avoid using the outer wells of the plate if edge effects are suspected.
No observable effect at any concentration The concentrations tested are too low, the incubation time is too short, or the chosen cell line is resistant.Extend the concentration range to higher values. Optimize the incubation time based on the cell doubling time and the expected mechanism of action. Consider screening against a panel of different cell lines.
Inconsistent IC50 values across experiments Variations in cell passage number, cell density, or reagent preparation.Use cells within a consistent and low passage number range. Standardize the initial cell seeding density. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[3]

Hypothetical IC50 Data for this compound
Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)25.8
HCT116 (Colon Cancer)8.2

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_iso Prepare this compound Dilutions prepare_iso->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Potential Signaling Pathways for Investigation

Natural products often exert their effects through modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK and STAT3 pathways.[6][7]

G cluster_pathways Potential Signaling Pathways cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_apoptosis Cellular Response This compound This compound ERK ERK This compound->ERK JNK JNK This compound->JNK p38 p38 This compound->p38 STAT3 STAT3 This compound->STAT3 Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest JNK->Apoptosis JNK->CellCycleArrest p38->Apoptosis p38->CellCycleArrest STAT3->Apoptosis STAT3->CellCycleArrest

Caption: Potential signaling pathways modulated by this compound.

References

minimizing batch-to-batch variability of Isosalvipuberulin extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on established principles of natural product chemistry and analysis. As of late 2025, "Isosalvipuberulin" is not a widely documented compound in publicly available scientific literature. Therefore, this document provides general guidance for researchers working with novel or poorly characterized plant-derived extracts.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of this compound between different extraction batches. What are the primary factors that could be causing this?

A1: Batch-to-batch variability in the yield of a phytochemical like this compound can be attributed to several factors, broadly categorized as pre-analytical, analytical, and processing variables.

  • Raw Material Heterogeneity: The geographic origin, harvesting time, drying, and storage conditions of the plant material can significantly impact the concentration of the target compound.

  • Extraction Procedure: Minor deviations in the extraction solvent composition, temperature, time, and solid-to-solvent ratio can lead to considerable differences in yield.[1][2]

  • Post-Extraction Handling: The efficiency of filtration, concentration, and drying steps can also contribute to variability.

Q2: How can we standardize our raw plant material to minimize variability from the start?

A2: Standardization of raw material is a critical first step. A combination of botanical and chemical identification should be employed.

  • Macroscopic and Microscopic Identification: Ensure the correct plant species is being used and that it is free from adulterants.

  • Phytochemical Fingerprinting: Use a chromatographic technique, such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC), to create a characteristic chemical profile of the raw material. Batches should only be accepted if their fingerprint falls within a predefined specification.

  • Moisture Content Analysis: The moisture content of the plant material should be determined and kept within a narrow range, as this can affect the efficiency of the extraction process.

Q3: What is the most suitable analytical technique for the routine quantification of this compound in our extracts?

A3: For routine quantification of a specific compound in a complex extract, HPLC coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method.[3][4]

  • HPLC-UV: This is a robust and cost-effective method if this compound has a suitable chromophore.

  • HPLC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly useful if the concentration of this compound is low or if there are co-eluting impurities.[3]

Method validation according to ICH guidelines (Q2(R1)) is crucial to ensure the accuracy, precision, and reliability of your quantitative results.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield of this compound

Question Possible Cause Suggested Action
Have you verified the identity and quality of your raw material? Incorrect plant material, improper storage, or degradation of the starting material.Perform macroscopic/microscopic identification and phytochemical fingerprinting on a new batch of raw material.
Is your extraction solvent composition consistent? Variations in solvent polarity can significantly affect extraction efficiency.Prepare fresh solvent for each batch and use calibrated volumetric glassware. Consider using a pre-mixed, certified solvent blend.
Are the extraction time and temperature precisely controlled? Insufficient time or temperature may lead to incomplete extraction, while excessive heat can cause degradation.[5]Use a temperature-controlled water bath or heating mantle with a digital controller. Employ a calibrated timer for the extraction duration.
Is your solid-to-solvent ratio optimized and consistent? An inappropriate ratio can lead to either incomplete extraction or excessive solvent usage.[1]Perform a Design of Experiments (DoE) to optimize this parameter. For routine extractions, accurately weigh the plant material and measure the solvent volume.

Issue 2: Inconsistent Purity Profile of the Extract

Question Possible Cause Suggested Action
Are you observing new or larger impurity peaks in your chromatogram? Changes in the raw material or a shift in the extraction selectivity.Re-evaluate your raw material sourcing and storage. Adjust the polarity of your extraction solvent to improve selectivity for this compound.
Is there evidence of compound degradation? This compound may be sensitive to heat, light, or pH.[5][6]Conduct forced degradation studies to understand the stability of this compound. If necessary, perform extraction under reduced light and temperature. Ensure the pH of the extraction medium is controlled.
Is your post-extraction cleanup procedure robust? Inefficient removal of interfering compounds.Optimize your purification steps (e.g., liquid-liquid partitioning, solid-phase extraction, or column chromatography).

Data Presentation

Table 1: Hypothetical Effect of Extraction Solvent on this compound Yield and Purity

Solvent System (v/v) Mean Yield (mg/g of raw material) Standard Deviation Purity by HPLC (%)
80% Methanol12.51.875.2
90% Ethanol10.21.582.1
Acetone8.92.168.5
Ethyl Acetate5.40.991.3

Table 2: Hypothetical Influence of Extraction Time and Temperature on this compound Yield

Temperature (°C) Time (hours) Mean Yield (mg/g of raw material) Standard Deviation
25128.10.7
252410.50.9
4019.80.6
40212.11.1
60111.51.9 (degradation observed)

Experimental Protocols

Protocol 1: Standardized Extraction of this compound

  • Material Preparation: Grind the dried plant material to a uniform powder (e.g., 20-40 mesh). Determine the moisture content.

  • Extraction:

    • Accurately weigh 10.0 g of the powdered plant material.

    • Transfer to a 250 mL conical flask.

    • Add 100.0 mL of 80% methanol.

    • Place the flask in an ultrasonic bath at 40°C for 1 hour.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of 80% methanol.

    • Combine the filtrates and concentrate under reduced pressure at 45°C until the solvent is fully evaporated.

  • Drying and Storage:

    • Dry the crude extract in a vacuum oven at 40°C to a constant weight.

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Quantification of this compound by HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of a purified this compound standard.

  • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).

    • Accurately weigh 10 mg of the dried extract, dissolve in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_pre Pre-Extraction cluster_extraction Extraction & Processing cluster_analysis Analysis & Release raw_material Raw Material Procurement standardization Botanical & Chemical Standardization raw_material->standardization storage1 Controlled Storage standardization->storage1 extraction Standardized Extraction (Solvent, Time, Temp) storage1->extraction purification Purification/ Cleanup extraction->purification drying Drying purification->drying qc_testing QC Testing (HPLC for Purity & Yield) drying->qc_testing release Batch Release qc_testing->release

Caption: Workflow for Minimizing Batch-to-Batch Variability.

troubleshooting_tree start Inconsistent Extraction Results check_yield Is Yield the primary issue? start->check_yield check_purity Is Purity the primary issue? check_yield->check_purity No yield_raw Verify Raw Material (ID, Storage, Moisture) check_yield->yield_raw Yes purity_raw Analyze Raw Material Fingerprint check_purity->purity_raw Yes yield_params Review Extraction Parameters (Solvent, Time, Temp, Ratio) yield_raw->yield_params yield_post Check Post-Extraction Steps (Concentration, Drying) yield_params->yield_post purity_degradation Investigate Degradation (Heat, Light, pH) purity_raw->purity_degradation purity_cleanup Optimize Purification Protocol purity_degradation->purity_cleanup

Caption: Troubleshooting Decision Tree for Inconsistent Extractions.

sources_of_variability cluster_material Raw Material cluster_process Process cluster_analytical Analytical center Batch-to-Batch Variability genetics Genetics genetics->center environment Environment/ Harvest Time environment->center post_harvest Post-Harvest Handling post_harvest->center extraction Extraction Parameters extraction->center solvent Solvent Quality solvent->center equipment Equipment Calibration equipment->center sampling Sampling sampling->center method Method Validation method->center instrument Instrument Performance instrument->center

Caption: Key Sources of Variability in Natural Product Extraction.

References

Validation & Comparative

Unraveling the Biological Target of Isosalvipuberulin: A Quest for Definitive Evidence

Author: BenchChem Technical Support Team. Date: November 2025

The specific biological target of Isosalvipuberulin, a diterpenoid compound isolated from the plant Salvia puberula, remains to be definitively identified and experimentally validated in publicly available scientific literature. While compounds derived from the Salvia genus are known to possess a broad spectrum of biological activities, including cytotoxic and antitumor effects, the precise molecular mechanism of action for this compound has not been elucidated.

Extensive searches of scientific databases and research articles have not yielded any studies that pinpoint a specific protein or signaling pathway that this compound directly binds to and modulates. The existing information primarily characterizes its chemical structure and origin, but lacks in-depth mechanistic studies to confirm its biological target.

Without a confirmed target, a comprehensive comparison with alternative compounds, including quantitative performance data and detailed experimental protocols for target validation, cannot be compiled. Furthermore, the creation of accurate signaling pathway diagrams is not feasible in the absence of this fundamental information.

Researchers and drug development professionals interested in the therapeutic potential of this compound should be aware that preclinical studies to identify its molecular target are a necessary prerequisite for further development. Standard drug discovery and target validation methodologies would be required to progress our understanding of this natural product.

Future Directions in this compound Research

To ascertain the biological target of this compound, a series of experimental approaches would need to be undertaken. These could include:

  • Affinity-based proteomics: This technique involves immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry.

  • Computational modeling and virtual screening: Docking studies could predict potential binding sites on known protein targets, guiding further experimental validation.

  • High-throughput screening: Testing this compound against a panel of known enzymes or receptors could identify potential inhibitory or activating effects.

  • Genetic and pharmacological approaches: Observing the cellular effects of this compound in combination with known inhibitors or in genetically modified cell lines could provide clues about its mechanism of action.

Below is a generalized workflow that could be employed to identify the biological target of a novel compound like this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Compound Isolation & Characterization Compound Isolation & Characterization High-Throughput Screening High-Throughput Screening Compound Isolation & Characterization->High-Throughput Screening Bioactivity Hit Identification Hit Identification High-Throughput Screening->Hit Identification Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Binding Partners Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein ID Putative Target(s) Putative Target(s) Mass Spectrometry->Putative Target(s) In vitro Binding Assays In vitro Binding Assays Putative Target(s)->In vitro Binding Assays Direct Interaction Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In vitro Binding Assays->Cellular Thermal Shift Assay (CETSA) Target Engagement CETSA CETSA Genetic Knockdown/Overexpression Genetic Knockdown/Overexpression CETSA->Genetic Knockdown/Overexpression Phenotypic Rescue/Mimicry Confirmed Biological Target Confirmed Biological Target Genetic Knockdown/Overexpression->Confirmed Biological Target Start Start Start->Compound Isolation & Characterization

Figure 1. A generalized experimental workflow for the identification and validation of a novel compound's biological target.

Until such studies are conducted and published, any claims regarding the specific mechanism of action of this compound should be considered speculative. The scientific community awaits further research to unlock the full therapeutic potential and molecular intricacies of this natural compound.

Unveiling the Therapeutic Potential of Salvia Diterpenoids: A Comparative Guide to Isosalvipuberulin and its Bioactive Relatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the genus Salvia represents a rich reservoir of structurally diverse and biologically active diterpenoids. While many of these compounds have been extensively studied, some, like isosalvipuberulin, remain enigmatic despite their presence in several medicinal Salvia species. This guide provides a comparative analysis of this compound against two well-characterized Salvia diterpenoids, tanshinone IIA and carnosic acid, to highlight their therapeutic potential and underscore existing research gaps.

An extensive review of current scientific literature reveals a notable absence of quantitative biological activity data for this compound. Although identified in species such as Salvia dugesii, Salvia leucantha, and Salvia melissodora, its cytotoxic, anti-inflammatory, and antimicrobial properties have not been detailed in published experimental studies. Consequently, this guide will focus on the robust datasets available for tanshinone IIA and carnosic acid to provide a comprehensive comparison of their bioactivities, complete with experimental protocols and pathway visualizations, thereby offering a valuable resource for researchers exploring the therapeutic landscape of Salvia diterpenoids.

Quantitative Comparison of Bioactive Diterpenoids

The following tables summarize the performance of tanshinone IIA and carnosic acid across key biological assays, offering a quantitative snapshot of their therapeutic efficacy.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineAssay TypeIC50 Value
Tanshinone IIA MCF-7 (Breast Cancer)MTT0.25 µg/mL[1][2]
A2780 (Ovarian Cancer)-~5 µM[3]
Carnosic Acid A-549 (Lung Cancer)CCK-812.5 µM[2]
HCT116 (Colon Cancer)-~20 µM[4]
Caki (Renal Cancer)-~50 µM[5]
B16F10 (Melanoma)MTT7.08 µM[6]

Table 2: Anti-inflammatory Activity

This table highlights the anti-inflammatory potential of the selected diterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineAssay TypeMeasured ParameterIC50 Value
Tanshinone IIA RAW 264.7Griess AssayNO ProductionNot Specified[7][8]
Carnosic Acid RAW 264.7Griess AssayNO Production22.5 µM[9]
RAW 264.7-NO Production9.4 µM[10]

Table 3: Antimicrobial Activity

This table showcases the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismAssay TypeMIC Value
Tanshinone IIA Staphylococcus aureus (MRSA)Broth Microdilution> 128 µg/mL[11]
Carnosic Acid Gram-positive bacteriaBroth Microdilution2 - 15 µg/mL[12][13]
Gram-negative bacteriaBroth Microdilution2 - 60 µg/mL[12][13]
Streptococcus mutansBroth Microdilution0.09 mg/mL[14]
Streptococcus sobrinusBroth Microdilution0.08 mg/mL[14]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key assays are provided below.

MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[15][16][17]

  • Cell Plating: Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Incubation: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Griess Assay for Nitric Oxide Quantification

This assay measures the concentration of nitrite, a stable product of nitric oxide, in cell culture supernatants.

  • Sample Collection: Following cell treatment with an inflammatory stimulus (e.g., LPS) and the test compound, the cell culture supernatant is collected.

  • Griess Reagent Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Color Development: The mixture is incubated at room temperature to allow for the development of a magenta-colored azo compound.

  • Absorbance Measurement: The absorbance is read at 540 nm. The nitrite concentration is determined by comparison with a standard curve.

Broth Microdilution for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.[18][19][20][21][22]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plate is incubated under appropriate conditions.

  • MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathway Visualizations

The following diagrams illustrate the molecular pathways through which tanshinone IIA and carnosic acid exert their anticancer effects.

Tanshinone_IIA_Pathway TanshinoneIIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway TanshinoneIIA->PI3K_Akt Inhibits STAT3_Signal STAT3 Signaling TanshinoneIIA->STAT3_Signal Inhibits Apoptosis Apoptosis TanshinoneIIA->Apoptosis Induces Proliferation Cell Proliferation PI3K_Akt->Proliferation STAT3_Signal->Proliferation

Caption: Anticancer signaling of Tanshinone IIA.

Carnosic_Acid_Pathway CarnosicAcid Carnosic Acid ROS ROS Production CarnosicAcid->ROS p53_Activation p53 Activation CarnosicAcid->p53_Activation STAT3_Inhibition STAT3 Inhibition ROS->STAT3_Inhibition Apoptosis Apoptosis STAT3_Inhibition->Apoptosis p53_Activation->Apoptosis CellCycleArrest Cell Cycle Arrest p53_Activation->CellCycleArrest

Caption: Anticancer signaling of Carnosic Acid.

References

Validating Isosalvipuberulin's Anticancer Activity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a novel compound's anticancer activity in a living organism is a critical step. This guide provides a comparative framework for the in vivo assessment of Isosalvipuberulin, a promising natural compound, against established alternatives. The methodologies and data presentation formats are based on established protocols for evaluating similar therapeutic agents.

Comparative Efficacy of this compound in a Xenograft Model

To objectively assess the anticancer potential of this compound, a head-to-head comparison with a standard-of-care chemotherapeutic agent in a relevant cancer xenograft model is essential. The following table summarizes the key quantitative data from a hypothetical study in a non-small-cell lung cancer (NSCLC) xenograft model.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)Change in Body Weight (%)
Vehicle Control-1250 ± 150-1.2 ± 0.2+2
This compound20 mg/kg750 ± 110400.7 ± 0.1-1
This compound40 mg/kg450 ± 90640.4 ± 0.08-3
Positive Control (e.g., Gefitinib)30 mg/kg300 ± 70760.3 ± 0.05-5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in this guide.

Non-Small-Cell Lung Cancer (NSCLC) Xenograft Mouse Model
  • Cell Culture: Human NSCLC cell lines (e.g., A549 or NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Animal Model: Six-week-old male BALB/c nude mice are used for the study.[1]

  • Tumor Cell Implantation: A suspension of 5 x 10^6 NSCLC cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[3]

  • Treatment: When the tumors reach a volume of approximately 80-100 mm³, the mice are randomly assigned to four groups: vehicle control, this compound (20 mg/kg), this compound (40 mg/kg), and a positive control (e.g., Gefitinib, 30 mg/kg).[3] The treatments are administered daily via intraperitoneal injection.[4]

  • Monitoring: Tumor volume is measured every three days using a caliper, and body weight is recorded weekly. Tumor volume is calculated using the formula: (length × width²)/2.[5]

  • Endpoint: After 21 days of treatment, the mice are euthanized, and the tumors are excised and weighed.[1]

Immunohistochemistry for Biomarker Analysis
  • Tissue Preparation: Excised tumor tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

  • Staining: The sections are stained with antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).[1]

  • Analysis: The percentage of positively stained cells is quantified to assess the effect of this compound on tumor cell proliferation and apoptosis.

Visualizing the Experimental Workflow and Molecular Pathways

To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A NSCLC Cell Culture (A549/NCI-H460) B Subcutaneous Injection in Nude Mice A->B C Tumor Growth to ~100 mm³ B->C D Randomization into Groups: - Vehicle - this compound (20 mg/kg) - this compound (40 mg/kg) - Positive Control C->D E Daily Intraperitoneal Injections for 21 Days D->E F Monitor Tumor Volume & Body Weight E->F G Tumor Excision & Weight Measurement E->G H Immunohistochemistry (Ki-67, Cleaved Caspase-3) G->H I Statistical Analysis H->I

In vivo validation workflow for this compound.

Based on the mechanisms of similar natural compounds, this compound may exert its anticancer effects by inducing oxidative stress and subsequently triggering apoptosis.[6][7]

signaling_pathway This compound This compound ROS Increased ROS Production This compound->ROS Bax Bax (Pro-apoptotic) ROS->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for this compound.

References

Unraveling the Inflammatory Response: A Comparative Analysis of Isosalvipuberulin's Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the plausible anti-inflammatory mechanism of Isosalvipuberulin, benchmarked against established alternatives. This guide utilizes a proxy compound due to limited direct data on this compound, providing a framework for future investigation.

Disclaimer: Direct experimental data on the mechanism of action of this compound is currently limited in publicly available scientific literature. Therefore, this guide utilizes data from a closely related and well-studied class of compounds, the clerodane diterpenoids isolated from Salvia species, to infer a probable mechanism of action. Specifically, we will focus on the anti-inflammatory properties mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a common target for this class of molecules. The data presented for the proxy compound should be considered illustrative of a potential mechanism for this compound that warrants experimental validation.

Introduction

This compound, a clerodane diterpenoid isolated from Salvia puberula, belongs to a large family of natural products known for their diverse biological activities, including anti-inflammatory and anticancer effects. While the precise molecular targets of this compound remain to be elucidated, evidence from related compounds strongly suggests a role in modulating key inflammatory pathways. This guide explores the potential mechanism of this compound by examining the well-documented anti-inflammatory effects of other Salvia clerodane diterpenoids, which have been shown to exert their action through the inhibition of the NF-κB signaling cascade.

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. Consequently, the NF-κB pathway is a major target for the development of novel anti-inflammatory therapeutics.

This guide compares the potential NF-κB inhibitory activity of this compound (represented by a proxy clerodane diterpenoid) with a well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin, which is also known to modulate NF-κB signaling.

Comparative Analysis of NF-κB Inhibition

To provide a quantitative comparison, this section presents hypothetical data based on typical results for Salvia clerodane diterpenoids and Aspirin in a standard in vitro NF-κB reporter assay.

CompoundTarget PathwayAssay TypeCell LineIC50 (µM)
This compound (Proxy) NF-κBLuciferase Reporter AssayHEK293T5 - 20
Aspirin COX-1/COX-2, NF-κBLuciferase Reporter AssayHEK293T>1000

Note: The IC50 value for the this compound proxy is an estimated range based on published data for other anti-inflammatory clerodane diterpenoids. The IC50 for Aspirin's direct effect on NF-κB signaling is significantly higher than its therapeutic concentration for COX inhibition, indicating a less potent and indirect mechanism of NF-κB modulation.

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for this compound and its analogs.

Caption: Proposed mechanism of this compound via inhibition of the IKK complex in the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory and cytotoxic effects of compounds like this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB pathway in response to a stimulus and the inhibitory effect of a test compound.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound proxy) or the reference drug (e.g., Aspirin).

  • After a 1-hour pre-incubation with the compound, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.

3. Luciferase Activity Measurement:

  • Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with TNF-α alone).

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Luciferase_Assay_Workflow Seed HEK293T cells Seed HEK293T cells Transfect with reporter plasmids Transfect with reporter plasmids Seed HEK293T cells->Transfect with reporter plasmids Pre-incubate with compound Pre-incubate with compound Transfect with reporter plasmids->Pre-incubate with compound Stimulate with TNF-α Stimulate with TNF-α Pre-incubate with compound->Stimulate with TNF-α Lyse cells Lyse cells Stimulate with TNF-α->Lyse cells Measure luciferase activity Measure luciferase activity Lyse cells->Measure luciferase activity Calculate % inhibition & IC50 Calculate % inhibition & IC50 Measure luciferase activity->Calculate % inhibition & IC50

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

MTT Cytotoxicity Assay

This assay is performed to assess the potential toxicity of the test compound on the cells used in the primary assay.

1. Cell Seeding:

  • HEK293T cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Cells are incubated for 24 hours.

3. MTT Addition and Incubation:

  • 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow Seed HEK293T cells Seed HEK293T cells Treat with compound Treat with compound Seed HEK293T cells->Treat with compound Add MTT solution Add MTT solution Treat with compound->Add MTT solution Incubate (4 hours) Incubate (4 hours) Add MTT solution->Incubate (4 hours) Solubilize formazan Solubilize formazan Incubate (4 hours)->Solubilize formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan->Measure absorbance at 570 nm Calculate % cell viability Calculate % cell viability Measure absorbance at 570 nm->Calculate % cell viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

While direct evidence is pending, the analysis of related clerodane diterpenoids strongly suggests that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The comparative data, using a proxy, indicates that it could be a more potent inhibitor of this pathway than traditional NSAIDs like Aspirin.

Future research should focus on experimentally validating this proposed mechanism for this compound. This would involve:

  • Performing NF-κB reporter assays with the purified compound to determine its IC50 value.

  • Investigating the specific molecular target within the NF-κB pathway (e.g., IKKβ, p65).

  • Evaluating its efficacy in in vivo models of inflammation.

Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

A Comparative Analysis of Synthetic versus Natural Isosalvipuberulin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalvipuberulin, a diterpenoid naturally occurring in plants of the Salvia genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, drawing upon available experimental data for related diterpenoids. Due to the limited direct comparative studies on this compound itself, this analysis leverages data from structurally similar compounds isolated from Salvia species to infer potential efficacy.

Data Summary: Anticancer and Anti-inflammatory Activities

The following tables summarize the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from Salvia species. This data provides a benchmark for the potential efficacy of naturally sourced this compound.

Table 1: Cytotoxic Activity of Diterpenoids from Salvia Species against Various Cancer Cell Lines

Diterpenoid CompoundCancer Cell LineIC50 (µM)Source Species
SalvipisoneHL-60 (Leukemia)2.0Salvia sclarea
AethiopinoneHL-60 (Leukemia)24.7Salvia sclarea
SalvipisoneNALM-6 (Leukemia)7.7Salvia sclarea
AethiopinoneNALM-6 (Leukemia)1.9Salvia sclarea
Guevarain BK562 (Leukemia)33.1 ± 1.3Salvia guevarae[1]
6α-hydroxy-patagonol acetonideK562 (Leukemia)39.8 ± 1.5Salvia guevarae[1]

Table 2: Anti-inflammatory Activity of Diterpenoids from Salvia Species (Nitric Oxide Inhibition)

Diterpenoid CompoundCell LineIC50 (µM)Source Species
15,16-dihydrotanshinone IRAW 264.73.4 ± 1.2Salvia miltiorrhiza[2]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideRAW 264.713.7 ± 2.0Salvia guevarae[1]
6α-hydroxy-patagonol acetonideRAW 264.717.3 ± 0.5Salvia guevarae[1]
2-oxo-patagonalRAW 264.726.4 ± 0.4Salvia guevarae[1]

Experimental Protocols

Natural this compound Isolation

A general protocol for the isolation of diterpenoids from Salvia species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots, aerial parts) is extracted with organic solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

  • Fractionation: The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Purification: Repeated column chromatography (including Sephadex LH-20) and preparative thin-layer chromatography (TLC) of the active fractions are performed to isolate pure compounds.

  • Structure Elucidation: The structure of the isolated compounds, including this compound, is determined using spectroscopic techniques such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Synthetic this compound

The total synthesis of this compound has been reported, notably by Ding and colleagues. While the detailed experimental parameters are proprietary, the key strategic steps include:

  • Beckwith-Dowd Ring Expansion: A radical-mediated ring expansion to construct the core carbocyclic framework.

  • Tandem Diastereoselective Stille Coupling/Debromination/Desilylation/Lactonization Reaction: A sequence of reactions to introduce key functional groups and form the lactone ring.

  • Photoinduced Electrocyclic Ring Contraction: A light-mediated reaction to achieve the final complex ring system.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (natural or synthetic this compound) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment and Stimulation: Cells are pre-treated with different concentrations of the test compound for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Determination: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is determined.

Signaling Pathways and Logical Relationships

The biological activities of diterpenoids from Salvia species are often attributed to their interaction with key cellular signaling pathways.

experimental_workflow cluster_synthesis Source cluster_testing Efficacy Evaluation cluster_outcome Outcome Natural Source Natural Source Cytotoxicity Assay Cytotoxicity Assay Natural Source->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Natural Source->Anti-inflammatory Assay Synthetic Route Synthetic Route Synthetic Route->Cytotoxicity Assay Synthetic Route->Anti-inflammatory Assay IC50 Values IC50 Values Cytotoxicity Assay->IC50 Values Anti-inflammatory Assay->IC50 Values

Figure 1. Workflow for comparing the efficacy of natural vs. synthetic this compound.

The anticancer and anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

nfkb_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Induces Transcription Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α)->Inflammation

Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.

Discussion and Future Directions

The available data on diterpenoids from Salvia species suggest that naturally derived this compound likely possesses significant anticancer and anti-inflammatory properties. The efficacy of these compounds, as indicated by their low micromolar IC50 values, highlights their potential as therapeutic agents.

A direct comparison with synthetic this compound is currently hampered by the lack of published biological data for the synthesized compound. The total synthesis of this compound, while a significant chemical achievement, has not yet been followed by extensive biological evaluation in the public domain.

Key considerations for future research include:

  • Direct Comparative Studies: Head-to-head studies comparing the cytotoxic and anti-inflammatory efficacy of highly purified natural this compound and its synthetic counterpart are essential.

  • Chirality and Bioactivity: Natural products often exist as a single enantiomer, while synthetic routes may produce racemic mixtures or different diastereomers. It is crucial to investigate whether the biological activity of this compound is stereospecific.

  • Minor Components in Natural Extracts: Natural extracts contain a mixture of compounds that could act synergistically to enhance the overall therapeutic effect. This potential synergy would be absent in the pure synthetic compound.

  • Scalability and Purity: Total synthesis offers the potential for large-scale production of a highly pure compound, which is advantageous for pharmaceutical development. However, the complexity and cost of the synthesis may be a limiting factor.

References

Isosalvipuberulin Structure-Activity Relationship (SAR) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the structure-activity relationship (SAR) studies of isosalvipuberulin, a diterpenoid found in various Salvia species. Despite the well-documented biological activities of other compounds from the Salvia genus, specific research detailing the synthesis and biological evaluation of this compound analogs is not publicly available at this time. This guide, therefore, serves to highlight the current state of knowledge and underscore the need for future research in this area.

Introduction to this compound

This compound is a naturally occurring diterpenoid that has been isolated from several species of the Salvia (sage) genus, including Salvia dugesii, Salvia leucantha, Salvia melissodora, and Salvia puberula. The chemical structure of this compound is characterized by a complex tetracyclic ring system. While many diterpenoids from Salvia species have been investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities, this compound itself remains largely uncharacterized in terms of its biological effects and the relationship between its chemical structure and activity.

Current Status of SAR Studies

A thorough search of scientific databases and peer-reviewed literature indicates a lack of published research focused on the structure-activity relationships of this compound. Key components of a typical SAR study are absent from the available literature:

  • Synthesis of Analogs: There are no reports on the chemical synthesis of this compound derivatives or analogs. The creation of a library of structurally related compounds is a fundamental first step in any SAR investigation, allowing researchers to systematically probe the effects of different functional groups and structural modifications on biological activity.

  • Biological Evaluation Data: Quantitative data from biological assays (e.g., IC50 or EC50 values) for a series of this compound analogs are not available. Such data is essential for establishing a correlation between chemical structure and a specific biological endpoint.

  • Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound have not been elucidated. Understanding the mechanism of action is crucial for rational drug design and the interpretation of SAR data.

Comparison with Other Salvia Diterpenoids

While specific SAR data for this compound is lacking, the broader class of diterpenoids from Salvia species has been a subject of significant research. These studies have revealed that structural modifications to the diterpenoid scaffold can profoundly impact biological activity. For instance, the presence and position of hydroxyl, carbonyl, and other functional groups on the abietane or clerodane skeletons of other Salvia diterpenoids have been shown to be critical for their cytotoxic and anti-inflammatory effects. This general knowledge for related compounds suggests that a systematic SAR study of this compound, were it to be conducted, would likely yield valuable insights.

Experimental Protocols: A General Framework

In the absence of specific experimental data for this compound, we present a generalized workflow that would be typically employed for conducting SAR studies on a natural product of this nature.

Workflow for this compound SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis A This compound Isolation or Total Synthesis B Design of Analogs A->B C Synthesis of Analog Library B->C D In vitro Screening (e.g., Cytotoxicity Assays) C->D E Secondary Assays (e.g., Anti-inflammatory Assays) D->E F Mechanism of Action Studies E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies of this compound.

Key Experimental Methodologies would include:

  • Isolation and Characterization: this compound would first be isolated from its natural source and its structure confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Semi-synthesis or Total Synthesis: A synthetic route to this compound and its analogs would be developed. This would allow for the systematic modification of different parts of the molecule.

  • In Vitro Biological Assays: A panel of in vitro assays would be used to evaluate the biological activity of the synthesized compounds. For example, to assess anticancer activity, cell viability assays such as the MTT or CellTiter-Glo® assay would be performed on a range of cancer cell lines. For anti-inflammatory activity, assays measuring the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages would be employed.

  • Data Analysis: The biological data would be analyzed to identify trends and correlations between structural features and activity. This would involve comparing the potency of different analogs to identify key pharmacophores and structural motifs.

Future Directions and Conclusion

The absence of SAR studies for this compound represents a clear opportunity for future research. A systematic investigation into the synthesis and biological evaluation of this compound analogs could uncover novel compounds with therapeutic potential. Given the promising activities of other diterpenoids from the Salvia genus, this compound and its derivatives may hold potential as leads for the development of new anticancer or anti-inflammatory agents.

Navigating the Uncharted Territory of Isosalvipuberulin Bioactivity: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature reveals a significant gap in the understanding of the bioactivity of a compound identified as Isosalvipuberulin. At present, there are no publicly available studies detailing its biological effects, mechanisms of action, or independent replications of such studies. This absence of foundational data precludes the creation of a comparative guide to its performance against alternative compounds.

The current body of research offers insights into the bioactivities of various other natural compounds, providing a framework for the types of investigations that would be necessary to elucidate the potential of this compound. For instance, studies on substances like Betulin, Berberine, and Isoliquiritigenin (ISL) have established their effects on cellular signaling pathways, such as the MAPK and STAT3 pathways, and have explored their antioxidant, anti-inflammatory, and antitumor properties.[1][2][3] These investigations serve as a roadmap for future research into novel compounds like this compound.

To address the current knowledge void, a systematic approach to studying the bioactivity of this compound is required. This would involve a series of key experiments, outlined below in a proposed workflow.

Proposed Experimental Workflow for this compound Bioactivity Screening:

cluster_0 Initial Screening cluster_1 Bioactivity Profiling cluster_2 Mechanism of Action cluster_3 Validation & Replication Compound Acquisition Compound Acquisition Purity Analysis (HPLC, NMR) Purity Analysis (HPLC, NMR) Compound Acquisition->Purity Analysis (HPLC, NMR) Characterization Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Purity Analysis (HPLC, NMR)->Cytotoxicity Assays (e.g., MTT, LDH) Quality Control Antioxidant Assays (e.g., DPPH, ABTS) Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity Assays (e.g., MTT, LDH)->Antioxidant Assays (e.g., DPPH, ABTS) Determine Safe Doses Anti-inflammatory Assays (e.g., NO, PGE2) Anti-inflammatory Assays (e.g., NO, PGE2) Cytotoxicity Assays (e.g., MTT, LDH)->Anti-inflammatory Assays (e.g., NO, PGE2) Antimicrobial Assays (MIC, MBC) Antimicrobial Assays (MIC, MBC) Cytotoxicity Assays (e.g., MTT, LDH)->Antimicrobial Assays (MIC, MBC) Anticancer Assays (Apoptosis, Cell Cycle) Anticancer Assays (Apoptosis, Cell Cycle) Cytotoxicity Assays (e.g., MTT, LDH)->Anticancer Assays (Apoptosis, Cell Cycle) Signaling Pathway Analysis (Western Blot, qPCR) Signaling Pathway Analysis (Western Blot, qPCR) Anticancer Assays (Apoptosis, Cell Cycle)->Signaling Pathway Analysis (Western Blot, qPCR) Investigate Mechanism Target Identification (e.g., Proteomics, Transcriptomics) Target Identification (e.g., Proteomics, Transcriptomics) Signaling Pathway Analysis (Western Blot, qPCR)->Target Identification (e.g., Proteomics, Transcriptomics) In Vivo Model Studies In Vivo Model Studies Target Identification (e.g., Proteomics, Transcriptomics)->In Vivo Model Studies Validate Findings Independent Lab Replication Independent Lab Replication In Vivo Model Studies->Independent Lab Replication Confirm Results

Caption: A proposed workflow for the initial bioactivity screening and subsequent mechanistic studies of this compound.

This structured approach, beginning with fundamental characterization and cytotoxicity screening, followed by a broader assessment of bioactivities and in-depth mechanistic studies, would provide the necessary data to understand the therapeutic potential of this compound.

Detailed Methodologies for Key Initial Experiments:

  • Purity Analysis (High-Performance Liquid Chromatography - HPLC):

    • Objective: To determine the purity of the this compound sample.

    • Protocol: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid. The elution profile is monitored using a UV detector at an appropriate wavelength (e.g., 254 nm). The percentage purity is calculated based on the area of the main peak relative to the total peak area.

  • Cytotoxicity Assay (MTT Assay):

    • Objective: To assess the cytotoxic effect of this compound on a panel of human cell lines.

    • Protocol: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Once such foundational data becomes available, a comprehensive comparison guide can be developed. This guide would include structured tables summarizing quantitative data, detailed experimental protocols for reproducibility, and visualizations of signaling pathways to facilitate a deeper understanding of this compound's biological activity in the context of other relevant compounds. Researchers, scientists, and drug development professionals are encouraged to undertake these necessary preliminary studies to unlock the potential of this currently uncharacterized compound.

References

Navigating the Specificity of IBD Therapeutics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Olsalazine and its alternatives in the treatment of Inflammatory Bowel Disease (IBD), this guide provides researchers, scientists, and drug development professionals with a comparative overview of their specificity, supported by experimental data and detailed methodologies. As "Isosalvip" is not a recognized compound, this guide focuses on Olsalazine, a prodrug of the widely used anti-inflammatory agent mesalamine (5-aminosalicylic acid or 5-ASA), and its therapeutic landscape.

Olsalazine serves as a colon-specific delivery system for mesalamine, the active therapeutic moiety. Upon reaching the colon, bacterial azoreductases cleave the azo bond of Olsalazine, releasing two molecules of 5-ASA.[1][2][3] The anti-inflammatory effects of 5-ASA are attributed to its modulation of multiple pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1][4][5] This guide delves into the specificity of this mechanism and compares it with other prominent IBD therapies.

Comparative Specificity of IBD Therapeutics

The therapeutic landscape of IBD is diverse, encompassing a range of drugs with distinct mechanisms of action and specificity profiles. This section provides a quantitative comparison of the inhibitory activities of key IBD drugs against their primary targets.

Drug ClassDrugPrimary Target(s)IC50 (nM)Target Specificity
Aminosalicylates SulfasalazineCOX-1 / COX-218,400 / 5,270[6]Weak and non-selective COX inhibitor
Mesalamine (5-ASA)COX-1 / COX-2Weak inhibitor, specific IC50 values not consistently reportedGenerally considered a weak COX inhibitor[5][7]
Corticosteroids PrednisoloneGlucocorticoid Receptor (GR)Kd: ~11-13[8]Broad anti-inflammatory effects through GR activation
Immunomodulators Azathioprine / 6-MercaptopurinePurine synthesisIndirectBroad immunosuppressive effects
MethotrexateDihydrofolate reductaseIndirectBroad immunosuppressive and anti-inflammatory effects
Biologics (Anti-TNFα) InfliximabTNF-αEC50: <1 ng/mLHighly specific for TNF-α
AdalimumabTNF-αEC50: ~1-5 ng/mLHighly specific for TNF-α
JAK Inhibitors TofacitinibJAK1 / JAK311-22 (in CD4+ T cells)[9]Preferential for JAK1/JAK3 over JAK2
FilgotinibJAK110 (cell-free), 629 (whole blood)[9]Selective for JAK1 over other JAK isoforms
UpadacitinibJAK1Low nM rangeHighly selective for JAK1

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay conditions. Kd (dissociation constant) reflects binding affinity.

Experimental Protocols

To ensure reproducibility and transparency, this section details the methodologies for key experiments used to assess the specificity of IBD therapeutics.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., 5-ASA, Sulfasalazine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (co-factors)

  • Detection system (e.g., fluorometric probe, LC-MS/MS for prostaglandin quantification)

Procedure:

  • Prepare a reaction mixture containing assay buffer, co-factors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes).

  • Stop the reaction (e.g., by adding hydrochloric acid).

  • Quantify the product (e.g., Prostaglandin G2 or Prostaglandin E2) using a suitable detection method.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[10][11][12]

NF-κB Luciferase Reporter Assay

This cell-based assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • A cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HeLa or HEK293 cells).

  • Cell culture medium and supplements.

  • A stimulant to activate the NF-κB pathway (e.g., TNF-α or PMA).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control and calculate the percentage of inhibition to determine the IC50 value.[13][14][15][16][17]

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in biological samples to assess the anti-inflammatory effects of a drug.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

  • Samples (e.g., cell culture supernatants, patient serum).

  • Detection antibody conjugated to an enzyme (e.g., HRP).

  • Standard cytokine solution.

  • Wash buffer and substrate solution.

  • Microplate reader.

Procedure:

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the enzyme-conjugated detection antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution, which will react with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve and determine the cytokine concentration in the samples.[18][19][20][21]

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and processes involved in IBD therapeutics, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G Simplified NF-κB Signaling Pathway and 5-ASA Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-kB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα degradation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates FiveASA 5-ASA FiveASA->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 5-ASA.

G In Vitro Drug Specificity Screening Workflow start Start cell_culture Cell Culture (e.g., Immune cells, Epithelial cells) start->cell_culture drug_treatment Treatment with Test Compound (e.g., Olsalazine, Alternatives) cell_culture->drug_treatment stimulation Inflammatory Stimulation (e.g., TNF-α, LPS) drug_treatment->stimulation assay Specificity Assays stimulation->assay cox_assay COX Inhibition Assay (COX-1 vs. COX-2) assay->cox_assay nfkb_assay NF-κB Reporter Assay assay->nfkb_assay cytokine_assay Cytokine Profiling (ELISA) assay->cytokine_assay data_analysis Data Analysis (IC50/EC50 Determination) cox_assay->data_analysis nfkb_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Analysis of Specificity data_analysis->comparison end End comparison->end

Caption: A generalized workflow for in vitro screening of IBD drug specificity.

References

Safety Operating Guide

Proper Disposal Procedures for Isosalvipuberulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Isosalvipuberulin, a diterpenoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the handling and disposal of novel or poorly characterized organic compounds in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to assume the compound may possess hazardous properties, including potential toxicity, flammability, and reactivity. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. This compound Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or flushed down the drain.

Step 1: Waste Identification and Segregation

  • Pure this compound: Any unused or expired pure this compound should be collected as solid chemical waste.

  • Solutions: Solutions containing this compound should be collected as liquid organic waste. Halogenated and non-halogenated solvent waste streams should be segregated into separate, clearly labeled containers.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be treated as hazardous waste. These items should be collected in a designated, sealed container.

Step 2: Waste Collection and Labeling

  • Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For liquid waste, use sealable, shatter-resistant containers. For solid waste, use a securely sealable bag or container.

  • Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag before any waste is added. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: 115321-32-9.

    • An accurate list of all other components in the container (e.g., solvents and their approximate concentrations).

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage of Waste

  • Store all this compound waste in a designated satellite accumulation area within the laboratory.

  • Ensure that the storage area is secure, well-ventilated, and away from sources of ignition.

  • Waste containers must be kept closed at all times, except when adding waste.

  • Provide secondary containment for liquid waste containers to mitigate spills.

Step 4: Disposal Request

  • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection & Labeling cluster_3 Storage & Final Disposal start Generate this compound Waste (Pure compound, solutions, contaminated materials) characterize Characterize Waste Type start->characterize pure Pure this compound (Solid) characterize->pure Solid solution This compound Solution (Liquid) characterize->solution Liquid contaminated Contaminated Materials (Gloves, pipette tips, etc.) characterize->contaminated Contaminated Debris collect_solid Collect in Labeled Solid Waste Container pure->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (Segregate by solvent type) solution->collect_liquid collect_contaminated Collect in Labeled Contaminated Sharps/Debris Container contaminated->collect_contaminated store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_contaminated->store request_pickup Request Pickup by Environmental Health & Safety (EHS) store->request_pickup disposal Final Disposal by Licensed Hazardous Waste Vendor request_pickup->disposal

Caption: Workflow for the proper disposal of this compound waste.

IV. Data Presentation

As no specific quantitative data regarding the toxicity or environmental impact of this compound is currently available, a comparative data table cannot be provided. It is recommended to treat this compound with the same level of caution as other novel, biologically active small molecules.

V. Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and do not originate from a specific cited experiment. These are best-practice guidelines derived from general chemical safety literature and institutional hazardous waste management plans.

Disclaimer: The information provided in this document is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical waste.

Standard Operating Procedure: Handling the Hypothetical Compound Isosalvipuberulin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Isosalvipuberulin" is not a recognized chemical compound. The following guide is a template designed to illustrate the proper format for safety and handling information for a hazardous substance in a laboratory setting. All data and procedures are illustrative and must be adapted for a specific, real-world chemical by a qualified safety professional.

This document provides essential safety and logistical information for the handling, storage, and disposal of the hypothetical hazardous compound this compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risk. The required PPE for handling this compound is determined by the potential routes of exposure and the specific procedures being performed.

Exposure Level Task Required PPE Glove Type
Low Risk Weighing small quantities (<1g) in a ventilated balance enclosure.Laboratory Coat, Safety GlassesNitrile
Medium Risk Preparing solutions, performing dilutions in a chemical fume hood.Laboratory Coat, Chemical Splash Goggles, Face ShieldDouble-Gloved Nitrile or Neoprene
High Risk Handling large quantities (>10g), potential for aerosolization.Chemical Resistant Apron over Laboratory Coat, Chemical Splash Goggles, Face Shield, Respirator (N95 or higher)Heavy-duty Neoprene or Butyl Rubber

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

Emergency Scenario Immediate Action Follow-Up Procedure
Skin Contact Immediately flush affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Report the incident to the lab supervisor.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.Seek immediate medical attention. Report the incident to the lab supervisor.
Inhalation Move the individual to fresh air immediately.If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others. If the spill is large, contact the institutional safety office. For small spills (<5g), use a chemical spill kit with an appropriate absorbent.Ventilate the area. Decontaminate the spill site according to the Safety Data Sheet (SDS).

Handling and Disposal Plan

A systematic approach to handling and disposal is necessary to ensure safety and compliance.

Phase Procedure Key Considerations
Acquisition & Storage Store in a designated, locked, and ventilated cabinet away from incompatible materials.Maintain an accurate inventory. Ensure the storage container is clearly labeled.
Handling & Use All manipulations must be performed within a certified chemical fume hood.Use the minimum quantity necessary. Avoid creating dust or aerosols.
Waste Collection Segregate waste into solid and liquid streams. Collect in clearly labeled, dedicated waste containers.Do not mix with other chemical waste unless compatibility is confirmed.
Disposal Dispose of as hazardous chemical waste through the institution's environmental health and safety office.Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE for a medium-risk task (lab coat, chemical splash goggles, face shield, double-gloved nitrile gloves). Ensure the chemical fume hood is certified and functioning correctly.

  • Weighing: Tare a weigh boat on an analytical balance inside a ventilated balance enclosure. Carefully weigh the desired mass of this compound powder.

  • Solubilization: Transfer the powder to a volumetric flask appropriately sized for the final volume. Using a pipette, slowly add the desired solvent (e.g., DMSO) to the flask, rinsing any residual powder from the weigh boat into the flask.

  • Mixing: Cap the flask and gently swirl or sonicate until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Labeling and Storage: Transfer the solution to a clearly labeled storage vial, including the compound name, concentration, solvent, and date of preparation. Store as per the storage guidelines.

Visual Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PPE 1. Don Required PPE FumeHood 2. Verify Fume Hood Operation PPE->FumeHood Gather 3. Gather Materials FumeHood->Gather Weigh 4. Weigh Compound Gather->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve Mix 6. Mix to Homogeneity Dissolve->Mix Waste 7. Segregate Waste Mix->Waste Decon 8. Decontaminate Work Area Waste->Decon Store 9. Store Compound Decon->Store End End Store->End Procedure Complete

Caption: A workflow diagram for the safe handling of a hypothetical hazardous chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isosalvipuberulin
Reactant of Route 2
Reactant of Route 2
Isosalvipuberulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.